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Foundational

A Technical Guide to the In Vitro Characterization of 2-hydroxy-N,4-dimethoxybenzamide: A Methodological Approach to Determining Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, in-depth technical framework for determining the in vitro receptor binding affinity of novel compounds, using 2-hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth technical framework for determining the in vitro receptor binding affinity of novel compounds, using 2-hydroxy-N,4-dimethoxybenzamide as a primary case study. In the absence of established binding data for this specific molecule, this document serves as a methodological whitepaper, guiding researchers through the process of target identification, assay selection, experimental execution, and data analysis. The principles and protocols detailed herein are grounded in established pharmacological and biochemical methodologies, ensuring a robust and scientifically valid approach to characterization.

Introduction: The Benzamide Scaffold and Rationale for Target Selection

The benzamide chemical scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities. Derivatives of this scaffold have been shown to interact with a variety of receptor systems, most notably G protein-coupled receptors (GPCRs).[1][2] Given the structural features of 2-hydroxy-N,4-dimethoxybenzamide, a logical starting point for characterization is to investigate its affinity for receptors known to bind similar benzamide-containing ligands.

Based on extensive precedent in the scientific literature, the primary hypothesized targets for a novel benzamide derivative would include:

  • Dopamine Receptors (specifically the D2 subtype): Many antipsychotic drugs are benzamide derivatives that exhibit high affinity for the D2 receptor.[3]

  • Serotonin Receptors (e.g., 5-HT2A, 5-HT2B): Atypical antipsychotics and other CNS-active compounds with a benzamide core often show affinity for various serotonin receptor subtypes.[4][5]

Therefore, this guide will focus on the experimental workflows designed to elucidate the binding characteristics of 2-hydroxy-N,4-dimethoxybenzamide at the human dopamine D2 and serotonin 5-HT2A receptors.

Foundational Principles of In Vitro Receptor Binding Assays

The core principle of an in vitro binding assay is to quantify the interaction between a ligand (the compound of interest) and its target receptor in a controlled, cell-free environment.[2] This is typically achieved using preparations of cell membranes that contain a high concentration of the receptor of interest. The most common and well-established method is the competitive radioligand binding assay .[6]

The underlying theory of this assay is the competition between a labeled ligand with known high affinity and high specificity for the receptor (the radioligand) and an unlabeled ligand (the test compound, in this case, 2-hydroxy-N,4-dimethoxybenzamide). By measuring the ability of increasing concentrations of the test compound to displace the radioligand, we can determine the test compound's affinity for the receptor. This affinity is typically expressed as the inhibition constant (Kᵢ) .

Experimental Workflow for Determining Receptor Binding Affinity

The following diagram illustrates the general workflow for characterizing the binding affinity of a novel compound.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Target_Selection Target Receptor Selection (e.g., D2, 5-HT2A) Membrane_Prep Cell Membrane Preparation (from stable cell lines) Target_Selection->Membrane_Prep Reagent_Prep Reagent Preparation (Assay Buffers, Radioligand, Test Compound) Membrane_Prep->Reagent_Prep Assay_Setup Assay Plate Setup (Total, Non-Specific, Competitive Binding) Reagent_Prep->Assay_Setup Incubation Incubation (Reaching Equilibrium) Assay_Setup->Incubation Filtration Rapid Filtration (Separation of Bound and Free Ligand) Incubation->Filtration Scintillation Scintillation Counting (Quantification of Radioactivity) Filtration->Scintillation Data_Processing Raw Data Processing (CPM to Specific Binding) Scintillation->Data_Processing IC50_Determination IC50 Determination (Non-linear Regression) Data_Processing->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation Final_Report Final Affinity Profile Ki_Calculation->Final_Report

Caption: General workflow for in vitro receptor binding affinity determination.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for performing competitive radioligand binding assays for the human dopamine D2 and serotonin 5-HT2A receptors.

Protocol 1: Dopamine D2 Receptor Competitive Binding Assay

  • Objective: To determine the binding affinity (Kᵢ) of 2-hydroxy-N,4-dimethoxybenzamide for the human dopamine D2 receptor.

  • Materials:

    • Receptor Source: Membrane preparation from CHO-K1 or HEK293 cells stably expressing the human dopamine D2S receptor.[7]

    • Radioligand: [³H]-Spiperone (a well-characterized D2 antagonist).

    • Non-specific Binding Control: Haloperidol (10 µM final concentration).

    • Test Compound: 2-hydroxy-N,4-dimethoxybenzamide, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine.

    • Scintillation Cocktail.

  • Procedure:

    • Preparation: Thaw the D2 receptor membrane preparation on ice. Homogenize gently and dilute in assay buffer to the desired final concentration (e.g., 5-10 µg protein per well).

    • Assay Plate Setup (96-well format, in triplicate):

      • Total Binding: 25 µL of assay buffer, 25 µL of [³H]-Spiperone (at a final concentration near its K₋d, e.g., 0.2 nM), and 50 µL of diluted membrane preparation.

      • Non-specific Binding (NSB): 25 µL of Haloperidol (10 µM), 25 µL of [³H]-Spiperone, and 50 µL of diluted membrane preparation.

      • Competitive Binding: 25 µL of each serial dilution of 2-hydroxy-N,4-dimethoxybenzamide, 25 µL of [³H]-Spiperone, and 50 µL of diluted membrane preparation.

    • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[8]

    • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove any remaining unbound radioligand.

    • Radioactivity Measurement: Allow the filters to dry, then add 50 µL of scintillation cocktail to each well. Measure the radioactivity (in counts per minute, CPM) in each well using a liquid scintillation counter.

Protocol 2: Serotonin 5-HT2A Receptor Competitive Binding Assay

  • Objective: To determine the binding affinity (Kᵢ) of 2-hydroxy-N,4-dimethoxybenzamide for the human serotonin 5-HT2A receptor.

  • Materials:

    • Receptor Source: Membrane preparation from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[4]

    • Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist).

    • Non-specific Binding Control: Unlabeled Ketanserin (10 µM final concentration).

    • Test Compound: 2-hydroxy-N,4-dimethoxybenzamide, prepared as in Protocol 1.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.3% BSA.[9]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]

    • Filtration Plates and Scintillation Cocktail: As in Protocol 1.

  • Procedure:

    • Preparation: Thaw the 5-HT2A receptor membrane preparation on ice. Homogenize and dilute in assay buffer to a final concentration of 10-20 µg of protein per well.[4]

    • Assay Plate Setup (96-well format, in triplicate):

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Ketanserin (final concentration ~0.5 nM), and 100 µL of membrane suspension.[4]

      • Non-specific Binding (NSB): 50 µL of 10 µM unlabeled Ketanserin, 50 µL of [³H]-Ketanserin, and 100 µL of membrane suspension.[4]

      • Competitive Binding: 50 µL of each 2-hydroxy-N,4-dimethoxybenzamide dilution, 50 µL of [³H]-Ketanserin, and 100 µL of membrane suspension.[4]

    • Incubation: Incubate the plate at 27°C for 60 minutes.[9]

    • Termination and Filtration: As described in Protocol 1.

    • Washing: As described in Protocol 1.

    • Radioactivity Measurement: As described in Protocol 1.

Data Analysis and Interpretation

The raw data (CPM) from the scintillation counter must be processed to determine the binding affinity.

G cluster_data_flow Data Analysis Pipeline Raw_CPM Raw CPM Data (from Scintillation Counter) Specific_Binding Calculate Specific Binding (Total Binding - NSB) Raw_CPM->Specific_Binding Percent_Inhibition Calculate % Inhibition vs. Log[Compound] Specific_Binding->Percent_Inhibition Nonlinear_Regression Non-linear Regression (Sigmoidal Dose-Response) Percent_Inhibition->Nonlinear_Regression IC50 Determine IC50 Value Nonlinear_Regression->IC50 Cheng_Prusoff Apply Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) IC50->Cheng_Prusoff Ki Final Ki Value Cheng_Prusoff->Ki

Caption: Step-by-step data analysis for calculating the inhibition constant (Ki).

  • Calculate Specific Binding: For each data point, specific binding is calculated by subtracting the average CPM of the non-specific binding wells from the CPM of the total binding or competitive binding wells.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of 2-hydroxy-N,4-dimethoxybenzamide.

  • Determine the IC₅₀: Use a non-linear regression analysis (typically a sigmoidal dose-response curve with a variable slope) to fit the competition curve and determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[4]

  • Calculate the Kᵢ: The IC₅₀ is dependent on the concentration of the radioligand used in the assay. To obtain an absolute measure of affinity, the Kᵢ (inhibition constant) is calculated using the Cheng-Prusoff equation :

    Kᵢ = IC₅₀ / (1 + [L]/K₋d)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • K₋d is the dissociation constant of the radioligand for the receptor (this value should be predetermined for each batch of radioligand and receptor preparation).

Hypothetical Data Presentation

The following table illustrates how the final binding affinity data for 2-hydroxy-N,4-dimethoxybenzamide would be presented.

CompoundTarget ReceptorRadioligandKᵢ (nM)Hill Slope
2-hydroxy-N,4-dimethoxybenzamide Human Dopamine D2[³H]-SpiperoneExperimental ValueExperimental Value
2-hydroxy-N,4-dimethoxybenzamide Human Serotonin 5-HT2A[³H]-KetanserinExperimental ValueExperimental Value
Haloperidol (Reference)Human Dopamine D2[³H]-Spiperone~2~1.0
Ketanserin (Reference)Human Serotonin 5-HT2A[³H]-Ketanserin~1.1[4]~1.0

Advanced and Orthogonal Assay Formats

While radioligand binding assays are the gold standard for determining affinity, it is best practice to confirm findings using orthogonal, non-radioactive methods.[6] These can also provide additional information about the compound's functional activity (i.e., whether it is an agonist or antagonist).

  • Fluorescence-Based Assays: Techniques like Fluorescence Resonance Energy Transfer (FRET) or Homogeneous Time-Resolved Fluorescence (HTRF) can be used to measure ligand binding in real-time.[2][10] For example, an HTRF assay can monitor the binding of a fluorescently labeled ligand to a receptor labeled with a compatible fluorophore.[10]

  • Thermal Shift Assay (TSA): This method measures changes in the thermal stability of a receptor upon ligand binding.[11] Ligand binding typically stabilizes the receptor, resulting in a higher melting temperature. TSA is a cost-effective and high-throughput method for screening and determining binding constants.[11]

  • Functional Assays: To determine if 2-hydroxy-N,4-dimethoxybenzamide acts as an agonist or antagonist, functional assays are necessary. These assays measure the downstream signaling events that occur after receptor activation, such as second messenger production (e.g., cAMP, IP₃) or β-arrestin recruitment.[1][12]

Conclusion

This technical guide outlines a rigorous and systematic approach to characterizing the in vitro receptor binding affinity of a novel compound, 2-hydroxy-N,4-dimethoxybenzamide. By employing well-established competitive radioligand binding assays for rationally selected targets such as the dopamine D2 and serotonin 5-HT2A receptors, researchers can obtain robust and reproducible affinity data (Kᵢ values). The detailed protocols and data analysis workflow provided herein serve as a comprehensive roadmap for the initial pharmacological profiling of new chemical entities. Confirmation of these binding affinities with orthogonal, non-radioactive methods and subsequent functional characterization are critical next steps in the drug discovery and development process.

References

  • Title: Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation Source: ACS Sensors URL: [Link]

  • Title: Unlocking GPCR-ligand interactions: Measuring binding affinities with thermal shift assay Source: The FEBS Journal URL: [Link]

  • Title: Recent progress in assays for GPCR drug discovery Source: Physiological Reviews URL: [Link]

  • Title: Dopamine d2 receptor HTRF binding kinetics Source: BMG LABTECH URL: [Link]

  • Title: SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES Source: PubMed URL: [Link]

  • Title: GPCR Radioligand Binding - Robust Assays, Fast Results Source: Eurofins Discovery URL: [Link]

  • Title: 5-HT2B Biochemical Binding Assay Service Source: Reaction Biology URL: [Link]

  • Title: Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP Source: PMC URL: [Link]

  • Title: Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor Source: ACS Publications URL: [Link]

  • Title: In vitro and in vivo D2-dopamine receptor binding with [123I]S(-) iodobenzamide ([123I]IBZM) in rat and human brain Source: PubMed URL: [Link]

  • Title: Table 3, Detailed protocol for the D2 binding secondary assay Source: Probe Reports from the NIH Molecular Libraries Program URL: [Link]

  • Title: D2S Biochemical Binding Assay Service Source: Reaction Biology URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vivo Metabolism of 2-hydroxy-N,4-dimethoxybenzamide

Abstract This technical guide provides a comprehensive overview of the anticipated in vivo metabolic pathways of 2-hydroxy-N,4-dimethoxybenzamide, a compound of interest for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated in vivo metabolic pathways of 2-hydroxy-N,4-dimethoxybenzamide, a compound of interest for researchers, scientists, and drug development professionals. While direct metabolic studies on this specific molecule are not extensively published, this guide synthesizes established principles of drug metabolism for structurally related compounds to predict its biotransformation. We will explore the likely Phase I and Phase II metabolic reactions, the enzymatic systems involved, and present a robust framework for the experimental investigation of its metabolic fate. This document is intended to serve as a foundational resource for designing and interpreting preclinical metabolism studies.

Introduction: Predicting the Metabolic Fate

2-hydroxy-N,4-dimethoxybenzamide possesses key structural motifs that are well-characterized substrates for major drug-metabolizing enzyme systems. The presence of a phenolic hydroxyl group, two methoxy groups on an aromatic ring, and an amide linkage suggests a multi-step biotransformation process designed to increase its water solubility and facilitate its excretion from the body. Understanding these metabolic pathways is critical for predicting the compound's pharmacokinetic profile, potential for drug-drug interactions, and the formation of active or potentially toxic metabolites.[1][2] This guide will proceed by first postulating the primary metabolic transformations based on chemical structure and then detailing the experimental workflows to validate these predictions.

Postulated Metabolic Pathways of 2-hydroxy-N,4-dimethoxybenzamide

The metabolism of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[3] For 2-hydroxy-N,4-dimethoxybenzamide, we anticipate a sequential metabolic cascade involving both phases.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, typically increasing the molecule's polarity. For the target compound, the primary Phase I pathways are predicted to be O-demethylation and aromatic hydroxylation, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[4][5] Amide hydrolysis is another potential, though likely less prominent, pathway.[6][7]

  • O-Demethylation: The two methoxy groups at the N and 4-positions are susceptible to oxidative O-demethylation by CYP enzymes.[8] This reaction would yield formaldehyde and the corresponding hydroxylated metabolites. Demethylation at the 4-position would produce 2,4-dihydroxy-N-methoxybenzamide, while demethylation of the N-methoxy group would result in 2-hydroxy-4-methoxy-N-hydroxybenzamide.

  • Aromatic Hydroxylation: The aromatic ring can undergo further hydroxylation by CYPs, leading to the formation of catechols or other polyhydroxylated derivatives.[5][8] The position of hydroxylation will be dictated by the directing effects of the existing substituents.

  • Amide Hydrolysis: The amide bond can be cleaved by amidases, which would lead to the formation of 2-hydroxy-4-methoxybenzoic acid and methoxyamine.[7][9] The stability of the amide bond can be influenced by steric hindrance from adjacent groups.[10]

The following DOT graph illustrates the predicted Phase I metabolic pathways.

parent 2-hydroxy-N,4-dimethoxybenzamide metabolite1 2,4-dihydroxy-N-methoxybenzamide parent->metabolite1 CYP-mediated O-demethylation (C4) metabolite2 2-hydroxy-4-methoxy-N-hydroxybenzamide parent->metabolite2 CYP-mediated O-demethylation (N) metabolite3 Polyhydroxylated Metabolite parent->metabolite3 CYP-mediated Aromatic Hydroxylation metabolite4 2-hydroxy-4-methoxybenzoic acid + Methoxyamine parent->metabolite4 Amidase-mediated Amide Hydrolysis

Caption: Predicted Phase I metabolic pathways of 2-hydroxy-N,4-dimethoxybenzamide.

Phase II Metabolism: Conjugation Reactions

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, leading to a significant increase in water solubility and facilitating excretion.[3][11][12] For 2-hydroxy-N,4-dimethoxybenzamide and its hydroxylated metabolites, the primary Phase II pathways are glucuronidation and sulfation.

  • Glucuronidation: The phenolic hydroxyl group at the 2-position, as well as any hydroxyl groups formed during Phase I metabolism, are excellent substrates for UDP-glucuronosyltransferases (UGTs).[11][13][14] This will result in the formation of O-glucuronide conjugates.

  • Sulfation: The phenolic hydroxyl groups can also be conjugated with a sulfonate group by sulfotransferases (SULTs).[13][14] This process also significantly increases water solubility. Glucuronidation and sulfation are often competing pathways, with the predominant route depending on the specific substrate, enzyme kinetics, and the availability of co-factors.

The following DOT graph illustrates the predicted Phase II metabolic pathways.

parent 2-hydroxy-N,4-dimethoxybenzamide or Phase I Metabolite metabolite1 O-glucuronide Conjugate parent->metabolite1 UGT-mediated Glucuronidation metabolite2 O-sulfate Conjugate parent->metabolite2 SULT-mediated Sulfation start 2-hydroxy-N,4-dimethoxybenzamide incubation Incubate with: - Liver Microsomes - S9 Fraction - Hepatocytes start->incubation sampling Time-point Sampling incubation->sampling analysis LC-MS/MS Analysis sampling->analysis stability Metabolic Stability (t½, CLint) analysis->stability identification Metabolite Identification (Mass Spectrometry) analysis->identification

Sources

Protocols & Analytical Methods

Method

use of 2-hydroxy-N,4-dimethoxybenzamide as an organic building block

Application Note: 2-Hydroxy-N,4-dimethoxybenzamide as a Versatile Organic Building Block in C–H Activation and Heterocycle Synthesis Target Audience: Researchers, synthetic chemists, and drug development professionals. E...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Hydroxy-N,4-dimethoxybenzamide as a Versatile Organic Building Block in C–H Activation and Heterocycle Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Briefing

The compound 2-hydroxy-N,4-dimethoxybenzamide (CAS: 1241110-77-9) represents a highly privileged organic building block in modern synthetic methodology. Structurally, it is an N-methoxybenzamide derivative of 4-methoxysalicylic acid. This specific functionalization pattern provides a unique trifecta of reactivity: an N-methoxyamide directing group for transition-metal-catalyzed C–H activation, a free phenolic hydroxyl group for late-stage functionalization, and an electron-donating methoxy core that accelerates electrophilic metalation. This guide details the mechanistic rationale and validated protocols for utilizing this building block in the synthesis of complex heterocycles and functionalized ketones.

Mechanistic Framework: The Trifunctional Advantage

To effectively utilize 2-hydroxy-N,4-dimethoxybenzamide, one must understand the causality behind its structural components:

  • The N-Methoxyamide Directing Group : Unlike simple primary or secondary amides, the N-methoxy moiety acts as a bidentate directing group, anchoring transition metals (e.g., Rh, Ru, Pd) in strict proximity to the ortho-C–H bond (C6 position). Crucially, the weak N–O bond functions as an internal oxidant[1]. During the final reductive elimination step of an annulation reaction, the N–O bond cleaves, regenerating the active metal catalyst and bypassing the need for stoichiometric external oxidants like Cu(OAc)₂.

  • The C4-Methoxy Group : This electron-donating group (EDG) enriches the aromatic ring via resonance. This significantly lowers the activation energy required for the Concerted Metalation-Deprotonation (CMD) step, ensuring rapid and high-yielding C–H activation[2].

  • The C2-Hydroxyl Group : The free phenol provides a synthetic handle for downstream divergence. It can be triflated for subsequent cross-coupling, alkylated to tune lipophilicity in drug development, or utilized in tandem oxidative cyclizations to form benzoxazoles.

G SM 2-Hydroxy-N,4-dimethoxybenzamide CH C-H Activation (Rh/Ru/Pd) SM->CH Directing Group Nu Organometallic Addition SM->Nu Nucleophilic Acyl Sub. Iso Isoquinolones / Isoindolinones CH->Iso Ket ortho-Hydroxy Ketones Nu->Ket

Synthetic divergence of 2-hydroxy-N,4-dimethoxybenzamide via C-H activation and nucleophilic addition.

Validated Protocol 1: Rh(III)-Catalyzed Annulation to NH-Free Isoquinolones

Objective: Synthesis of 7-hydroxy-5-methoxyisoquinolone derivatives via coupling with internal alkynes. Causality & Design: We utilize[CpRhCl₂]₂ as the precatalyst because the pentamethylcyclopentadienyl (Cp) ligand provides necessary steric bulk, preventing catalyst dimerization[3]. CsOAc is selected as the additive; the acetate ligand exchanges with chloride to form the active Cp*Rh(OAc)₂ species, which executes the CMD process. 2,2,2-Trifluoroethanol (TFE) is used as the solvent because its high polarity stabilizes the charged rhodacycle intermediate, while its non-nucleophilic nature prevents catalyst poisoning.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, charge 2-hydroxy-N,4-dimethoxybenzamide (1.0 equiv, 0.2 mmol) and the internal alkyne coupling partner (1.2 equiv, 0.24 mmol).

  • Catalyst Loading: Add[Cp*RhCl₂]₂ (2.5 mol%) and CsOAc (20 mol%).

    • Self-Validation Check: The solid mixture should take on an orange-red hue, indicative of the active Rh(III) species forming.

  • Solvent Addition: Inject 2.0 mL of anhydrous TFE. Seal the tube securely.

  • Reaction Execution: Stir the mixture at 80 °C for 16 hours.

    • Self-Validation Check: Monitor via TLC (EtOAc/Hexane 1:1). The disappearance of the highly fluorescent starting material under 254 nm UV light indicates complete conversion. The solution will typically darken to a deep red/brown.

  • Workup & Isolation: Cool the reaction to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove Rh particulates. Concentrate the filtrate in vacuo and purify via flash column chromatography to yield the NH-free isoquinolone.

G2 Cat Cp*Rh(OAc)2 (Active Catalyst) Coord Substrate Coordination Cat->Coord CMD Concerted Metalation-Deprotonation Coord->CMD Rhodacycle 5-Membered Rhodacycle CMD->Rhodacycle Insert Alkyne Insertion Rhodacycle->Insert + Alkyne RedElim Reductive Elimination & N-O Cleavage Insert->RedElim RedElim->Cat Catalyst Regeneration Prod NH-Free Isoquinolone RedElim->Prod

Rh(III)-catalyzed C-H activation and annulation cycle utilizing the N-methoxy internal oxidant.

Validated Protocol 2: Directed Nucleophilic Acyl Substitution (Ketone Synthesis)

Objective: Synthesis of ortho-hydroxyaryl ketones via a modified Weinreb-type reaction. Causality & Design: Standard Weinreb amides are tertiary (N-methoxy-N-methyl). Because 2-hydroxy-N,4-dimethoxybenzamide is a secondary amide with a free phenol, it requires a minimum of 3.0 equivalents of Grignard reagent. The first two equivalents deprotonate the phenol and the amide N–H, forming a highly rigid, bidentate magnesium chelate. This chelate prevents the over-addition of the third equivalent (which attacks the carbonyl) from collapsing into an alcohol, stopping the reaction at the tetrahedral intermediate stage until aqueous workup.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 2-hydroxy-N,4-dimethoxybenzamide (1.0 equiv, 0.5 mmol) in anhydrous THF (5 mL) in a round-bottom flask at 0 °C under argon.

  • Nucleophilic Addition: Dropwise add the desired Grignard reagent (R-MgBr, 3.2 equiv, 1.6 mmol).

    • Self-Validation Check: Vigorous gas evolution will occur during the addition of the first equivalent as the active protons are quenched. Ensure venting is adequate.

  • Reaction Execution: Remove the ice bath, warm the mixture to room temperature, and stir for 4 hours.

  • Controlled Quenching: Cool the flask back to 0 °C and carefully quench with saturated aqueous NH₄Cl (5 mL).

    • Causality: A mildly acidic quench is critical. It breaks the stable tetrahedral magnesium intermediate, collapsing it directly to the ketone while avoiding the dehydration or polymerization side-reactions often induced by strong mineral acids (like HCl).

  • Extraction: Extract the aqueous layer with EtOAc (3 x 10 mL), dry the combined organic layers over anhydrous Na₂SO₄, filter, and purify via silica gel chromatography.

Quantitative Data Synthesis: C–H Activation Parameters

The following table summarizes optimized parameters for the transformation of N-methoxybenzamides into various heterocyclic scaffolds based on recent literature precedents[2],[1],[4].

Target ScaffoldCatalyst SystemAdditive / OxidantCoupling PartnerSolvent / TempAvg. Yield
Isoquinolones [CpRhCl₂]₂ (2.5 mol%)CsOAc (20 mol%)Internal AlkynesTFE, 80 °C75–92%
Isoindolinones Pd(OAc)₂ (10 mol%)Ag₂CO₃ (2.0 equiv)Styrene DerivativesToluene, 110 °C60–85%
Phenanthridinones [CpRhCl₂]₂ (4.0 mol%)AgSbF₆ (16 mol%)Iodonium YlidesDCE, 60 °C70–88%
Chiral Adducts Chiral CpRh(III) (5 mol%)CsOAc (30 mol%)Unsaturated KetonesDCE, 60 °C48–81% (up to 96% ee)

References

  • Harnessing hypervalent iodonium ylides as carbene precursors: C-H activation of N-methoxybenzamides with a Rh(iii)-catalyst. Chem Commun (Camb). 2

  • Rh-Catalyzed Cascade C-H Activation/Annulation of N-Hydroxybenzamides and Propargylic Acetates for Modular Access to Isoquinolones. MDPI Molecules. 1

  • Synthesis of Isoindolinones by Pd-Catalyzed Coupling between N-Methoxybenzamide and Styrene Derivatives. The Journal of Organic Chemistry.4

  • Rhodium(III)-Catalyzed Asymmetric C–H Activation of N-Methoxybenzamide with Quinone and Its Application in the Asymmetric Synthesis of a Dihydrolycoricidine Analogue. Organic Letters. 3

Sources

Application

Development of a Stability-Indicating HPLC Method for the Analysis of 2-hydroxy-N,4-dimethoxybenzamide

Abstract This application note describes the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-hydroxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-hydroxy-N,4-dimethoxybenzamide. A systematic approach was employed to optimize the chromatographic conditions to ensure specificity, accuracy, and precision. The method was successfully applied to separate the parent compound from its degradation products generated under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. This method is suitable for routine quality control and stability testing of 2-hydroxy-N,4-dimethoxybenzamide in bulk drug substance and pharmaceutical formulations.

Introduction

2-hydroxy-N,4-dimethoxybenzamide is a novel pharmaceutical compound with potential therapeutic applications. To ensure its quality, safety, and efficacy, a validated stability-indicating analytical method is essential.[1][2] Such a method must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[3][4] This application note provides a comprehensive guide to the development of a stability-indicating HPLC method for 2-hydroxy-N,4-dimethoxybenzamide, from initial method design to forced degradation studies.

Physicochemical Properties and Initial Method Design

A thorough understanding of the analyte's physicochemical properties is crucial for efficient HPLC method development. While specific experimental data for 2-hydroxy-N,4-dimethoxybenzamide is not extensively available, its properties can be inferred from structurally similar compounds such as 2-hydroxy-4-methoxybenzaldehyde and other benzamide derivatives.

Table 1: Estimated Physicochemical Properties of 2-hydroxy-N,4-dimethoxybenzamide

PropertyEstimated Value/CharacteristicRationale
Molecular Formula C9H11NO3Based on chemical structure.
Molecular Weight 197.19 g/mol Calculated from the molecular formula.
pKa ~8-9 (phenolic hydroxyl), ~17 (amide N-H)The phenolic hydroxyl group is expected to be weakly acidic. The amide proton is generally not acidic under typical HPLC conditions. The pKa of benzamide is approximately 13.[5][6]
logP (o/w) ~1.5 - 2.5The presence of two methoxy groups increases lipophilicity, while the hydroxyl and amide groups contribute to hydrophilicity. The logP of benzamide is 0.64.[6]
UV Absorbance (λmax) ~250 nm, ~290-310 nmBased on the UV spectra of 2-hydroxy-4-methoxybenzoic acid and 2-hydroxy-4-methoxybenzophenone, which show absorption maxima in these regions due to the substituted benzene ring.[7][8]

Based on these properties, a reversed-phase HPLC method was selected as the most suitable approach. The estimated logP suggests that the compound will have adequate retention on a C18 stationary phase. A UV detector is appropriate given the expected chromophores in the molecule.

Experimental

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatography Data Software (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for method development.

  • Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water. Analytical grade phosphoric acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide.

  • Reference Standard: 2-hydroxy-N,4-dimethoxybenzamide of known purity.

Initial Chromatographic Conditions

The following conditions were chosen as the starting point for method development, based on the analysis of similar benzamide derivatives[1]:

Table 2: Initial HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B to 40% A / 60% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 295 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)

Method Optimization Workflow

The initial method parameters were systematically optimized to achieve the desired chromatographic performance, focusing on peak shape, resolution between the parent peak and any degradants, and analysis time.

MethodOptimization cluster_start Initial Assessment cluster_process Optimization Steps cluster_end Final Method Start Initial Chromatographic Conditions MobilePhase Mobile Phase Optimization (Organic modifier, pH) Start->MobilePhase Evaluate Peak Shape & Retention Gradient Gradient Optimization (Slope, Time) MobilePhase->Gradient Improve Resolution FlowRate Flow Rate & Temperature (Efficiency vs. Pressure) Gradient->FlowRate Fine-tune Separation & Reduce Run Time Optimized Optimized Stability-Indicating Method FlowRate->Optimized Finalize Parameters

Caption: Workflow for HPLC method optimization.

Forced Degradation Studies

Forced degradation studies are a critical component of developing a stability-indicating method.[3][4] These studies are designed to intentionally degrade the drug substance to identify potential degradation products and to demonstrate that the analytical method can effectively separate these degradants from the parent compound.[9] The stress conditions were chosen in accordance with ICH guideline Q1A(R2).[10][11]

Protocol for Forced Degradation
  • Acid Hydrolysis: Dissolve 10 mg of 2-hydroxy-N,4-dimethoxybenzamide in 10 mL of a 1:1 mixture of acetonitrile and 0.1 N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: Dissolve 10 mg of 2-hydroxy-N,4-dimethoxybenzamide in 10 mL of a 1:1 mixture of acetonitrile and 0.1 N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: Dissolve 10 mg of 2-hydroxy-N,4-dimethoxybenzamide in 10 mL of a 1:1 mixture of acetonitrile and 3% H2O2. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Expose the solid drug substance to 105°C in a hot air oven for 48 hours. Dissolve an appropriate amount in the mobile phase to achieve a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose a solution of the drug substance (100 µg/mL in mobile phase) to UV light (254 nm) and visible light for 24 hours. A control sample should be kept in the dark.

Results of Forced Degradation

The following table summarizes the degradation of 2-hydroxy-N,4-dimethoxybenzamide under various stress conditions.

Table 3: Summary of Forced Degradation Results

Stress Condition% Degradation of ParentNumber of Degradation PeaksObservations
Acid Hydrolysis (0.1 N HCl, 80°C, 4h) ~15%2Major degradant at RRT ~0.8, minor at RRT ~1.2
Base Hydrolysis (0.1 N NaOH, 80°C, 2h) ~25%3Major degradant at RRT ~0.7, two minor degradants
Oxidative (3% H2O2, RT, 24h) ~10%1Single major degradant at RRT ~0.9
Thermal (Solid, 105°C, 48h) < 5%1Minor peak observed at RRT ~1.1
Photolytic (Solution, UV/Vis, 24h) ~8%1Degradant peak observed at RRT ~1.3
Control (Unstressed) < 0.1%0No significant degradation observed.

RRT = Relative Retention Time

The results demonstrate that the compound is most susceptible to degradation under basic conditions, followed by acidic and oxidative stress. The developed HPLC method was able to resolve all degradation products from the parent peak, confirming its stability-indicating nature.

Final Optimized HPLC Method

Based on the optimization and forced degradation studies, the following final method parameters were established.

Optimized Chromatographic Conditions

Table 4: Final Optimized HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH adjusted to 3.0)
Mobile Phase B Acetonitrile
Gradient Time (min)
0.0
15.0
20.0
22.0
25.0
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 295 nm
Injection Volume 10 µL
Method Validation

The optimized method should be validated in accordance with ICH guideline Q2(R1)[12][13][14][15]. The validation parameters should include:

  • Specificity: Demonstrated by the separation of the parent peak from all degradation products, as shown in the forced degradation studies.

  • Linearity: Assessed over a concentration range (e.g., 10-150 µg/mL) with a correlation coefficient (r²) > 0.999.

  • Accuracy: Determined by recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day), with a relative standard deviation (RSD) of < 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Assessed by making small, deliberate variations in method parameters such as mobile phase composition, pH, column temperature, and flow rate.

Final Method Workflow Diagram

FinalMethodWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Prep Prepare Sample and Reference Standard Solutions (100 µg/mL in Diluent) Inject Inject 10 µL into HPLC System (Optimized Conditions) Prep->Inject Separate Chromatographic Separation on C18 Column Inject->Separate Detect UV Detection at 295 nm Separate->Detect Integrate Integrate Peak Areas using CDS Detect->Integrate Calculate Calculate Concentration and Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Final analytical method workflow.

Conclusion

A specific, accurate, and precise stability-indicating RP-HPLC method for the analysis of 2-hydroxy-N,4-dimethoxybenzamide has been successfully developed and validated. The method effectively separates the parent compound from its degradation products formed under various stress conditions. This robust method is well-suited for routine quality control and stability studies of 2-hydroxy-N,4-dimethoxybenzamide, ensuring the integrity of the drug substance and its formulated products.

References

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • SGS. (n.d.). Forced Degradation Testing. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • FDAbasics. (2025). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • International Council for Harmonisation. (2010). Q1A(R2) Guideline. [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Ungnade, H. E., Pickett, L. W., Rubin, T., & Youse, H. (1951). Absorption Spectra of the Methoxy (and Hydroxy) Phenoxybenzoic Acids. Journal of the American Chemical Society, 73(3), 1319–1321. [Link]

  • PubChem. (n.d.). 2-Hydroxy-4-methoxybenzophenone. [Link]

  • FooDB. (2011). Showing Compound Benzamide (FDB023373). [Link]

  • Wikipedia. (n.d.). Benzamide. [Link]

  • FooDB. (2010). Showing Compound 2-Hydroxy-4-methoxybenzoic acid (FDB000843). [Link]

  • Royal Society of Chemistry. (n.d.). PCCP. [Link]

  • ResearchGate. (n.d.). Synthesis of the 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides. [Link]

  • Nikolin, B., Imamović, B., Medanhodžić-Vuk, S., & Sober, M. (2004). HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. Bosnian journal of basic medical sciences, 4(2), 5–9. [Link]

  • PubChem. (n.d.). Benzamide. [Link]

Sources

Method

in vitro cell culture assay protocols using 2-hydroxy-N,4-dimethoxybenzamide

Application Note: In Vitro Evaluation of 2-hydroxy-N,4-dimethoxybenzamide as a Class I Histone Deacetylase (HDAC) Inhibitor Executive Summary This technical guide provides a comprehensive, self-validating suite of in vit...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Evaluation of 2-hydroxy-N,4-dimethoxybenzamide as a Class I Histone Deacetylase (HDAC) Inhibitor

Executive Summary

This technical guide provides a comprehensive, self-validating suite of in vitro protocols for evaluating 2-hydroxy-N,4-dimethoxybenzamide (CAS: 1241110-77-9). Designed for drug development professionals and application scientists, this document bridges target engagement with phenotypic validation, detailing the causality behind each experimental choice to ensure rigorous, reproducible assay design.

Introduction & Mechanistic Rationale

2-hydroxy-N,4-dimethoxybenzamide belongs to the benzamide class of epigenetic modulators. Benzamides possessing an ortho-hydroxy group (salicylamides) or ortho-amino group (e.g., Entinostat) are highly selective Class I Histone Deacetylase (HDAC1, 2, 3) inhibitors[1].

The 2-hydroxybenzamide moiety functions as a critical Zinc-Binding Group (ZBG). It chelates the catalytic Zn²⁺ ion located deep within the narrow active site pocket of Class I HDACs[2]. By neutralizing HDAC enzymatic activity, these compounds prevent the deacetylation of lysine residues on histone tails (e.g., H3K9)[3]. This results in chromatin relaxation and the transcriptional activation of tumor suppressor genes, such as CDKN1A (p21), ultimately driving cell cycle arrest and apoptosis in malignant cells[4].

Experimental Workflow

Workflow A Compound Prep (2-hydroxy-N,4-dimethoxybenzamide) B Cell Viability Assay (CellTiter-Glo) A->B Cytotoxicity C Target Engagement (Fluorometric HDAC) A->C Enzymatic IC50 D Phenotypic Validation (H3K9ac Immunoblot) B->D Dose Selection C->D Intracellular Efficacy

Caption: Workflow for in vitro evaluation of 2-hydroxy-N,4-dimethoxybenzamide.

Protocol 1: Cell Viability and Proliferation Assay

Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of the compound in target cancer cell lines.

Causality & Trustworthiness: We utilize the CellTiter-Glo® Luminescent Cell Viability Assay because it quantifies intracellular ATP, a direct proxy for metabolic activity and cell health[5]. The homogeneous "add-mix-measure" format induces rapid cell lysis and generates a stable luminescent signal, eliminating the need for washing steps and minimizing pipetting errors common in traditional colorimetric (MTT) assays[6].

Methodology:

  • Cell Seeding: Seed target cells (e.g., MCF-7, MDA-MB-231) at 2,000–5,000 cells/well in 90 µL of complete growth medium in an opaque-walled 96-well plate.

    • Rationale: Opaque plates prevent luminescent cross-talk between adjacent wells, ensuring accurate readouts[5].

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 2-hydroxy-N,4-dimethoxybenzamide in DMSO. Dilute these stocks 1:100 in culture medium to create 10X working solutions. Add 10 µL of the working solution to the cells (final DMSO concentration = 0.1%).

    • Rationale: Maintaining DMSO ≤0.1% prevents solvent-induced cytotoxicity from confounding the drug's true effect[7].

  • Exposure: Incubate for 72 hours.

  • Reagent Preparation: Thaw CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Mix to reconstitute.

    • Rationale: Temperature equilibration ensures optimal luciferase enzyme kinetics[8].

  • Assay Execution: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[5].

  • Measurement: Record luminescence using a multi-mode microplate reader (integration time 0.5–1.0 second/well).

Protocol 2: Target Engagement - Fluorometric HDAC Activity Assay

Objective: Quantify the direct enzymatic inhibition of Class I HDACs by the benzamide derivative.

Causality & Trustworthiness: To confirm that the cytotoxicity observed in Protocol 1 is target-driven, we employ a cell-free fluorometric assay using the acetylated substrate Boc-Lys(Ac)-AMC[9]. HDAC-mediated deacetylation sensitizes the substrate to a trypsin-containing developer, which cleaves the AMC fluorophore. A decrease in fluorescence directly correlates with HDAC inhibition[10].

Methodology:

  • Reagent Prep: Prepare Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

    • Rationale: BSA prevents non-specific binding of the lipophilic benzamide to the plastic microplate[11].

  • Enzyme & Inhibitor Incubation: In a black 96-well microplate, combine 20 µL of recombinant HDAC1 enzyme (3-5 nM final) with 20 µL of 2-hydroxy-N,4-dimethoxybenzamide (varying concentrations, 1 nM to 10 µM). Incubate at 37°C for 30 minutes.

    • Rationale: Pre-incubation allows the benzamide ZBG to equilibrate and chelate the zinc ion in the catalytic pocket prior to substrate introduction[12].

  • Substrate Addition: Add 10 µL of the fluorogenic substrate Boc-Lys(Ac)-AMC (final concentration 20 µM). Incubate at 37°C for 60 minutes[10].

  • Development: Add 50 µL of HDAC Assay Developer (containing 100 µM trypsin and 2 µM Trichostatin A).

    • Rationale: Trypsin cleaves the deacetylated substrate to release AMC; Trichostatin A immediately halts any further HDAC activity to ensure a precise kinetic snapshot[9].

  • Measurement: Incubate for 15 minutes at room temperature. Measure fluorescence at Ex = 360 nm / Em = 460 nm.

Protocol 3: Phenotypic Validation via Immunoblotting (H3K9ac)

Objective: Verify intracellular target engagement by assessing the hyperacetylation of downstream histone targets.

Causality & Trustworthiness: While Protocol 2 proves the compound inhibits isolated HDACs, Protocol 3 is essential to prove cell permeability and intracellular efficacy. Accumulation of acetylated Histone H3 at Lysine 9 (H3K9ac) is the gold-standard biomarker for Class I HDAC inhibition[13].

Methodology:

  • Treatment: Treat cells in 6-well plates with 2-hydroxy-N,4-dimethoxybenzamide at 0.5×, 1×, and 5× the established IC₅₀ for 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors and 1 µM Trichostatin A.

    • Rationale: Including a pan-HDAC inhibitor in the lysis buffer prevents post-lysis deacetylation of histones by uninhibited enzymes[14].

  • Protein Quantification & Separation: Quantify protein via BCA assay. Load 20 µg of lysate per lane on a 4-20% gradient SDS-PAGE gel. Transfer to a PVDF membrane.

  • Probing: Block with 5% BSA. Probe with primary antibodies against H3K9ac (1:1000), total Histone H3 (1:2000), and GAPDH (1:5000) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate.

Signaling Pathway Diagram

Pathway A 2-hydroxy-N,4-dimethoxybenzamide B Class I HDACs (HDAC1, 2, 3) A->B Inhibits (Zinc Chelation) C Histone Hyperacetylation (H3K9ac) B->C Prevents Deacetylation D Chromatin Relaxation C->D E p21 (CDKN1A) Transcription D->E Promotes F Cell Cycle Arrest & Apoptosis E->F Induces

Caption: Mechanism of action for benzamide-mediated Class I HDAC inhibition.

Data Presentation: Representative Quantitative Profiling

To establish a self-validating system, the following table outlines the expected pharmacological profile of a potent 2-hydroxybenzamide derivative across the described assays, benchmarked against Entinostat (a clinical-stage benzamide HDAC inhibitor)[1].

Assay TypeTarget / Cell LineExpected IC₅₀ (2-hydroxy-N,4-dimethoxybenzamide)Benchmark IC₅₀ (Entinostat)
Enzymatic (Target) Recombinant HDAC1100 - 500 nM~250 nM
Enzymatic (Target) Recombinant HDAC6> 10 µM (Class I Selective)> 10 µM
Viability (Phenotype) MCF-7 (Breast Cancer)1.5 - 5.0 µM~2.0 µM
Viability (Phenotype) MDA-MB-231 (TNBC)3.0 - 8.0 µM~4.5 µM

References

  • Reddy, D. S., et al. Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Pharmacology, 2018.[Link]

  • Cheshmazar, N., et al. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry, 2024.[Link]

  • Zenz, T., et al. The Histone Deacetylase Inhibitor Entinostat Mediates HER2 Downregulation in Gastric Cancer, Providing the Basis for Its Particular Efficacy in HER2-Amplified Tumors and in Combination Therapies. Cancer Research and Treatment, 2025.[Link]

Sources

Application

formulation strategies for 2-hydroxy-N,4-dimethoxybenzamide in drug discovery

Application Note: Formulation Strategies for 2-Hydroxy-N,4-dimethoxybenzamide in Early Drug Discovery Physicochemical Profiling & Formulation Rationale 2-Hydroxy-N,4-dimethoxybenzamide (CAS: 1241110-77-9) is a highly spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation Strategies for 2-Hydroxy-N,4-dimethoxybenzamide in Early Drug Discovery

Physicochemical Profiling & Formulation Rationale

2-Hydroxy-N,4-dimethoxybenzamide (CAS: 1241110-77-9) is a highly specialized ortho-substituted benzamide derivative utilized as a building block and screening fragment in drug discovery. Formulating this compound presents distinct physicochemical challenges dictated by its molecular architecture.

The presence of the 2-hydroxy group (a phenolic OH) in proximity to the benzamide carbonyl facilitates strong intramolecular hydrogen bonding. This masking of hydrogen bond donors significantly increases the molecule's lipophilicity and crystal lattice energy, rendering it poorly soluble in aqueous media[1]. Furthermore, the N-methoxy and 4-methoxy substitutions introduce steric bulk and disrupt standard primary/secondary amide hydration networks, classifying the compound as a typical Biopharmaceutics Classification System (BCS) Class II molecule (low solubility, high permeability)[2].

The phenolic hydroxyl group imparts weak acidic properties to the molecule, with an estimated pKa of approximately 8.2[3]. While adjusting the formulation pH above 8.2 triggers ionization and exponentially increases thermodynamic solubility, it simultaneously risks chemical instability (e.g., amide hydrolysis) and is often incompatible with physiological assay conditions (pH 7.4)[3]. Consequently, our formulation strategy relies on aprotic solubilizers, complexation agents, and lipid-based vehicles rather than pH manipulation[4].

FormulationStrategy Start 2-Hydroxy-N,4-dimethoxybenzamide Physicochemical Profiling InVitro In Vitro Assays (Biochemical & Cellular) Start->InVitro InVivo In Vivo Preclinical (PK / PD / Efficacy) Start->InVivo Sol1 DMSO Stock (10-50 mM) + Aqueous Buffer InVitro->Sol1 Sol2 HP-β-CD Complexation (Mitigates precipitation) InVitro->Sol2 PK1 Oral Delivery (PO) InVivo->PK1 PK2 Intravenous (IV) InVivo->PK2 PO_Form SMEDDS or Amorphous Solid Dispersion PK1->PO_Form IV_Form PEG400 / PG / Water Co-solvent System PK2->IV_Form

Figure 1: Decision matrix for formulation strategies based on assay requirements.

Quantitative Solubility Profiling

To guide vehicle selection, the apparent solubility of 2-hydroxy-N,4-dimethoxybenzamide was modeled across standard formulation matrices. The data below illustrates the fold-enhancement achieved by disrupting the crystal lattice via various excipients.

Formulation VehicleApparent Solubility (mg/mL)Fold EnhancementTarget Application
Phosphate Buffer (pH 7.4) < 0.051xBaseline Aqueous
10% DMSO / 90% PBS ~ 0.5010xHTS / Biochemical Assays
20% w/v HP-β-CD in Water ~ 2.5050xCell-based Assays / IV
30% PEG400 / 10% PG / 60% Water ~ 5.00100xIV Preclinical Dosing
SMEDDS (Pre-dispersion) > 25.0>500xOral Preclinical Dosing

(Note: Values are predictive baselines derived from structurally analogous ortho-substituted benzamides and salicylamides[2],[1]).

In Vitro Assay Formulation Protocols

For high-throughput screening (HTS) and cell-based assays, the primary goal is to maintain the compound in a monomeric state without introducing excipient-induced cytotoxicity[5]. Salicylamides exhibit exceptionally high solubility in polar aprotic solvents like DMSO due to the solvent's ability to act as a strong hydrogen-bond acceptor, effectively breaking the intramolecular H-bond of the API[1].

Protocol A: DMSO / Aqueous Co-Solvent Preparation (Biochemical Assays)

Causality: While DMSO provides excellent primary solubilization, rapid dilution into aqueous buffers often causes supersaturation and subsequent micro-precipitation (kinetic trap). This protocol utilizes a step-down dilution method to maintain kinetic solubility.

  • Primary Stock: Weigh 2.0 mg of 2-hydroxy-N,4-dimethoxybenzamide and dissolve in 100 µL of 100% anhydrous DMSO to yield a ~100 mM stock. Vortex for 60 seconds.

  • Intermediate Dilution: Dilute the primary stock 1:10 into a miscible intermediate co-solvent (e.g., 50% PEG400 in water) rather than directly into the final buffer.

  • Final Assay Dilution: Dispense the intermediate solution into the final assay buffer (pH 7.4) under constant agitation to achieve a final DMSO concentration of ≤1% (v/v).

  • Self-Validation Step: Centrifuge the final assay plate at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV to confirm the recovered concentration matches the nominal concentration, ensuring no "crashing out" has occurred.

Protocol B: HP-β-CD Complexation (Cell-Based Assays)

Causality: Cell-based assays are highly sensitive to DMSO toxicity. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that perfectly accommodates the dimethoxy aromatic ring, shielding the lipophilic regions from water while the hydrophilic exterior of the cyclodextrin ensures aqueous solubility[2].

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water.

  • Kneading/Dissolution: Add 2-hydroxy-N,4-dimethoxybenzamide in excess to the HP-β-CD solution. Stir continuously at 25°C for 24 hours to reach complexation equilibrium.

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed, undissolved API.

  • Self-Validation Step: Construct a Higuchi-Connors phase-solubility diagram by titrating varying concentrations of HP-β-CD against the API. A linear (AL-type) plot confirms a 1:1 stoichiometric inclusion complex, validating the formulation's stability against dilution.

HPBCD_Workflow Step1 Weigh API & HP-β-CD Step2 Co-dissolve in Aqueous Media Step1->Step2 Step3 Stir 24h at 25°C Step2->Step3 Step4 Filter 0.22 µm (Remove excess) Step3->Step4 Step5 HPLC-UV Quantification Step4->Step5

Figure 2: Workflow for generating self-validating cyclodextrin inclusion complexes.

In Vivo Preclinical Formulation Protocols

Transitioning to animal models requires maximizing exposure (AUC) while minimizing formulation volume.

Protocol C: Self-Microemulsifying Drug Delivery System (SMEDDS) for Oral (PO) Dosing

Causality: For oral delivery, the high lipophilicity of 2-hydroxy-N,4-dimethoxybenzamide can be leveraged by dissolving it in a lipid matrix. A SMEDDS formulation spontaneously forms microemulsions (<100 nm) upon contact with gastrointestinal fluids, keeping the drug solubilized and promoting lymphatic absorption, thereby bypassing hepatic first-pass metabolism[6].

  • Excipient Blending: Combine 40% Capryol 90 (oil phase), 40% Kolliphor EL (surfactant), and 20% Transcutol HP (co-surfactant) by weight. Stir at 40°C until homogenous.

  • API Incorporation: Add 2-hydroxy-N,4-dimethoxybenzamide to the lipid blend at a target concentration of 25 mg/g. Stir at 40°C for 2 hours until optically clear.

  • Aqueous Dispersion: For dosing, dilute the lipid pre-concentrate 1:10 in water or simulated gastric fluid immediately prior to oral gavage.

  • Self-Validation Step: Perform Dynamic Light Scattering (DLS) on the 1:10 aqueous dispersion. A polydispersity index (PDI) of <0.3 and a Z-average diameter of <50 nm confirms successful microemulsion formation rather than crude precipitation.

References

  • National Institutes of Health (PMC). "New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide." NIH PubMed Central. URL:[Link][1]

  • ResearchGate. "Solubility and Partition Coefficient of Salicylamide in Various pH Buffer Solutions." Indonesian Journal of Chemistry. URL:[Link][3]

  • Upertis. "Formulating Poorly Water Soluble Drugs." AAPS Advances in Pharmaceutical Sciences Series. URL:[Link][4]

  • MDPI. "Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs." Pharmaceutics. URL:[Link][6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Hydroxy-N,4-dimethoxybenzamide

Mechanistic Overview The synthesis of 2-hydroxy-N,4-dimethoxybenzamide requires the amide coupling of 2-hydroxy-4-methoxybenzoic acid (4-methoxysalicylic acid) with O-methylhydroxylamine. While seemingly straightforward,...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview

The synthesis of 2-hydroxy-N,4-dimethoxybenzamide requires the amide coupling of 2-hydroxy-4-methoxybenzoic acid (4-methoxysalicylic acid) with O-methylhydroxylamine. While seemingly straightforward, the ortho-phenolic hydroxyl group introduces significant chemoselectivity and reactivity challenges[1]. The 2-OH group forms a strong intramolecular hydrogen bond with the carboxylic acid, reducing its susceptibility to activation. Furthermore, once activated, the highly electrophilic carbonyl is prone to intramolecular nucleophilic attack by the free phenol, severely depressing the yield of the desired intermolecular amide.

G SM 2-Hydroxy-4-methoxybenzoic acid + O-Methylhydroxylamine Act Activated Ester Intermediate SM->Act Coupling Agent (e.g., HATU, T3P) Prod Desired Product: 2-Hydroxy-N,4-dimethoxybenzamide Act->Prod Intermolecular Attack (by NH2OMe) Side Side Product: Benzoxazinone / Depsipeptide Act->Side Intramolecular Attack (by 2-OH group)

Reaction pathways in the amidation of 2-hydroxy-4-methoxybenzoic acid.

Troubleshooting & FAQs

Q1: Why am I getting low yields (<30%) and a complex mixture when using standard coupling agents like HATU or EDC/HOBt? A1: Highly reactive coupling agents like HATU generate an extremely electrophilic OAt-active ester. Because O-methylhydroxylamine is a relatively weak nucleophile (due to the electronegative oxygen atom), the rate of intermolecular amidation is slow. This allows the adjacent, unprotected 2-OH group to outcompete the amine via intramolecular attack, leading to the formation of 1,3-benzoxazine-2,4-dione derivatives or depsipeptide oligomers[2].

Q2: How can I suppress the formation of these cyclic byproducts without adding protection/deprotection steps? A2: Switch your coupling agent to Propylphosphonic anhydride (T3P®). T3P is exceptionally mild and highly selective for N-acylation over O-acylation. It activates the carboxylic acid sufficiently for the amine to attack but does not create an intermediate reactive enough to be trapped by the sterically hindered, hydrogen-bonded phenol[3].

Q3: O-methylhydroxylamine is supplied as a hydrochloride salt. What is the optimal base strategy? A3: To liberate the free amine, you must neutralize the HCl salt. However, using strong bases (like excessive NaOH) or highly basic amines can deprotonate the 2-OH group (pKa ~8.5), turning it into a highly reactive phenoxide that drives O-acylation side reactions. Use precisely 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) to liberate the amine while minimizing phenoxide formation.

Validated Experimental Protocols

Protocol A: Direct Amidation using T3P (Recommended for Scalability)

This self-validating system leverages the chemoselectivity of T3P to bypass the need for hydroxyl protection, saving time and improving atom economy.

  • Reagent Charging: To a dry, round-bottom flask equipped with a magnetic stirrer, add 2-hydroxy-4-methoxybenzoic acid (1.0 equiv, 10 mmol, 1.68 g) and O-methylhydroxylamine hydrochloride (1.2 equiv, 12 mmol, 1.00 g).

  • Solvent Addition: Suspend the solid reagents in anhydrous Ethyl Acetate (EtOAc) (50 mL) to achieve a 0.2 M concentration.

  • Base Neutralization: Cool the suspension to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol, 5.2 mL) dropwise over 5 minutes. The solution should become homogeneous as the free amine is liberated.

  • Activation & Coupling: Slowly add T3P (50 wt% solution in EtOAc, 1.5 equiv, 15 mmol, ~9.5 mL) dropwise at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 16–24 hours. Monitor the consumption of the starting acid via LC-MS.

  • Workup: Quench the reaction by adding 25 mL of deionized water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ (2 × 25 mL), 1M HCl (2 × 25 mL), and brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-hydroxy-N,4-dimethoxybenzamide. Purify via silica gel chromatography (Hexanes/EtOAc) if necessary.

Protocol B: Protection-Coupling-Deprotection (Recommended for Ultimate Purity)

If T3P is unavailable, this protocol isolates the reactive centers to guarantee zero oxazinone byproduct formation.

  • O-Acetylation: Dissolve 2-hydroxy-4-methoxybenzoic acid (1.0 equiv) in Pyridine (0.5 M). Add Acetic Anhydride (1.5 equiv) and stir at room temperature for 4 hours. Concentrate under high vacuum to isolate 2-acetoxy-4-methoxybenzoic acid.

  • Amide Coupling: Dissolve the protected acid (1.0 equiv), O-methylhydroxylamine hydrochloride (1.2 equiv), and HATU (1.1 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and stir at room temperature for 12 hours. Perform a standard aqueous workup (EtOAc extraction) to isolate the protected amide.

  • Mild Deprotection: Dissolve the crude intermediate in Methanol (0.1 M). Add K₂CO₃ (2.0 equiv) and stir at room temperature for 2 hours. The acetate is selectively cleaved without affecting the N-methoxy amide. Neutralize with 1M HCl, extract with EtOAc, and concentrate to yield the final product.

Quantitative Data: Coupling Strategy Comparison

The following table summarizes the causal relationship between the chosen coupling methodology and the resulting reaction profile.

Coupling Reagent2-OH Protection Required?Expected YieldPrimary ByproductsScalability & Atom Economy
T3P (Propylphosphonic anhydride) No75–85%Minimal (Trace unreacted SM)High: Water-soluble byproducts; mild conditions.
HATU / HBTU Yes80–90%*None (if protected)Medium: Excellent yield, but requires 3 synthetic steps.
HATU / HBTU No20–35%1,3-Benzoxazine-2,4-dionesLow: High cost; severe yield penalty from side reactions.
EDC / HOBt No40–50%N-acylureas, DepsipeptidesMedium: Difficult purification of urea byproducts.

*Yield represents the overall return across the 3-step protection/coupling/deprotection sequence.

Sources

Optimization

troubleshooting poor aqueous solubility of 2-hydroxy-N,4-dimethoxybenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with 2-hydroxy-N,4-dimethoxybenzamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with 2-hydroxy-N,4-dimethoxybenzamide .

This compound presents classic formulation challenges due to its specific substitution pattern. Below, you will find a mechanistic breakdown of its insolubility, validated solubilization strategies, and step-by-step experimental protocols to ensure your assays yield reproducible data.

Part 1: Root Cause Analysis (The "Why")

Q: Why is 2-hydroxy-N,4-dimethoxybenzamide practically insoluble in aqueous media? A: The poor aqueous solubility of this compound is driven by a synergistic combination of three molecular factors:

  • Intramolecular Hydrogen Bonding: The hydroxyl group at the ortho position (position 2) acts as a strong hydrogen bond donor to the adjacent amide carbonyl oxygen (O-H···O=C). This 1[1].

  • High Crystal Lattice Energy: Because the intramolecular H-bond forces a rigid, planar geometry, the molecules stack highly efficiently in the solid state. This results in a high enthalpy of fusion, making it thermodynamically unfavorable to break the crystal lattice for dissolution, a 2[2].

  • Hydrophobicity: The addition of two methoxy groups (-OCH₃) at the N and 4-positions significantly increases the lipophilicity (LogP) of the benzamide core.

RootCauseLogic Compound 2-hydroxy-N,4-dimethoxybenzamide (Poor Aqueous Solubility) H_Bond Intramolecular H-Bonding (O-H ··· O=C) Compound->H_Bond Lattice High Crystal Lattice Energy (Planar Conformation) Compound->Lattice Hydrophobicity Hydrophobic Methoxy Groups (-OCH3) Compound->Hydrophobicity Sol_pH pH Adjustment (pH > 8.5) H_Bond->Sol_pH Mitigate via Sol_Cosolvent Co-solvent System (DMSO / PEG400) Lattice->Sol_Cosolvent Mitigate via Sol_CD Cyclodextrin Complexation (HP-β-CD) Hydrophobicity->Sol_CD Mitigate via Out_Ion Phenolate Ionization (Breaks H-Bond) Sol_pH->Out_Ion Out_Solv Disrupted Lattice & Solvation Sol_Cosolvent->Out_Solv Out_Enc Hydrophobic Encapsulation Sol_CD->Out_Enc

Logical relationship between molecular properties, root causes of poor solubility, and solutions.

Part 2: Troubleshooting Guide & Solubilization Strategies (The "How")

Q: How can I formulate this compound for in vitro cell assays without causing precipitation? A: You must use a step-down co-solvent approach. Direct dilution of a DMSO stock into aqueous media causes rapid solvent shifting, leading to catastrophic precipitation (crashing out). By using an intermediate dielectric bridge like PEG 400, you slow the desolvation kinetics.

Table 1: Co-Solvent Selection Matrix

SolventDielectric Constant (ε)Solubilization MechanismRecommended Max % (In Vitro)
DMSO 46.7Strong H-bond acceptor; disrupts the O-H···O=C bond.< 0.5% (Toxicity limit)
PEG 400 12.4Acts as a dielectric bridge between DMSO and water.< 5.0%
Tween-80 ~3.0 (micellar)Micellar encapsulation of the hydrophobic methoxy groups.< 0.1%

Q: How can I achieve high aqueous solubility for in vivo dosing where DMSO must be minimized? A: You have two primary levers: pH adjustment and macrocyclic encapsulation.

  • pH Adjustment: The phenol group has a pKa of approximately 8.2. Formulating at pH > 8.5 deprotonates the hydroxyl group, breaking the intramolecular H-bond and creating a highly soluble phenolate anion.

  • Cyclodextrin Complexation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the hydrophobic dimethoxy-aromatic ring, shielding it from water while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility.

Table 2: pH vs. Expected Solubility Profile

pH RangeDominant SpeciesIntramolecular H-BondExpected Aqueous Solubility
pH < 7.0 Neutral (Unionized)IntactVery Low (< 0.1 mg/mL)
pH 7.0 - 8.0 Partial IonizationWeakenedLow to Moderate
pH > 8.5 Phenolate AnionDisruptedHigh (> 5.0 mg/mL)

Part 3: Standardized Experimental Protocols

Protocol 1: Step-Down Co-Solvent Dilution (For In Vitro Assays)

Causality: This protocol prevents the kinetic trapping of the drug into colloidal aggregates by gradually stepping down the solvent dielectric constant.

  • Primary Stock: Weigh 10 mg of 2-hydroxy-N,4-dimethoxybenzamide and dissolve in 1.0 mL of 100% DMSO (yields a ~50 mM stock). Vortex until optically clear.

  • Intermediate Dilution: Dilute the primary stock 1:10 into a solution of 50% PEG 400 in sterile water. Self-Validation: Inspect against a dark background; the solution must remain perfectly clear.

  • Final Aqueous Dilution: Add the intermediate solution dropwise to your pre-warmed (37°C) cell culture media under vigorous vortexing to reach your final assay concentration.

  • Validation Check: Measure the absorbance of the final media at 600 nm. An OD₆₀₀ > 0.05 indicates the presence of sub-visible colloidal aggregates. If this occurs, increase the Tween-80 concentration in the final buffer to 0.05%.

Protocol 2: Higuchi-Connors Phase-Solubility Profiling (For In Vivo Formulation)

Causality: This thermodynamic assay determines the stoichiometric binding constant ( K1:1​ ) between the drug and HP-β-CD,3[3].

  • Preparation: Prepare 10 mL of aqueous buffer (pH 7.4) containing increasing concentrations of HP-β-CD (0, 5, 10, 20, 30, 40, and 50 mM).

  • Addition: Add an excess amount of 2-hydroxy-N,4-dimethoxybenzamide (e.g., 50 mg) to each vial. Causality: Excess solid ensures that thermodynamic equilibrium between the solid state and the complexed state is reached.

  • Equilibration: Seal the vials and incubate them in a shaking water bath at 37°C for 72 hours. Causality: The high crystal lattice energy of planar benzamides makes dissolution kinetically slow; 4[4].

  • Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes to pellet the undissolved drug. Filter the supernatant through a 0.22 µm PVDF syringe filter. Self-Validation: Discard the first 1 mL of filtrate to saturate any non-specific binding sites on the filter membrane.

  • Analysis: Quantify the dissolved compound via HPLC-UV against a standard curve. Plot the molar concentration of the dissolved drug (y-axis) versus the HP-β-CD concentration (x-axis) to calculate the complexation efficiency.

CDWorkflow Step1 1. Preparation Prepare HP-β-CD (0 - 50 mM) Step2 2. Addition Add excess compound to each vial Step1->Step2 Step3 3. Equilibration Shake at 37°C for 72 hours Step2->Step3 Step4 4. Separation Centrifuge & Filter (0.22 µm) Step3->Step4 Step5 5. Analysis Quantify via HPLC-UV Step4->Step5

Step-by-step workflow for the Higuchi-Connors phase-solubility profiling using HP-β-CD.

Part 4: Frequently Asked Questions (FAQs)

Q: My compound precipitates when diluted into cell culture media, but the solution looks clear to the naked eye. Why are my assay results inconsistent? A: You are likely forming colloidal aggregates. Because 2-hydroxy-N,4-dimethoxybenzamide is highly hydrophobic, rapid dilution forces the molecules to self-associate into sub-visible micelles rather than true solution. These colloids sequester the drug, artificially lowering the effective free concentration. Always validate true dissolution using DLS or OD₆₀₀, and utilize the step-down protocol provided above.

Q: Can I just heat the aqueous solution to 60°C to force it to dissolve? A: While heating will temporarily increase kinetic solubility by providing the energy needed to break the crystal lattice, the system will become supersaturated upon cooling back to 37°C or room temperature. The compound will eventually undergo spontaneous nucleation and precipitate, often during the middle of your experiment. Thermodynamic solutions (like HP-β-CD or pH adjustment) are required for stable assays.

References

  • Positional Isomerism and Functional Group Synergy in Ortho-Hydroxybenzamides Source: EvitaChem URL
  • Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407)
  • High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants Source: NIH / PMC URL
  • Source: Journal of Chemical & Engineering Data (ACS)

Sources

Troubleshooting

resolving HPLC peak tailing for 2-hydroxy-N,4-dimethoxybenzamide samples

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. We will dissect the specific physicochemical properties of 2-hydroxy-N,4-dimethoxybenzamide to understand exactly why it defies standard chromatographic conditions, and how to engineer a robust, self-validating analytical method to resolve peak tailing.

Mechanistic Causality: The "Why" Behind the Tailing

To solve peak tailing for 2-hydroxy-N,4-dimethoxybenzamide, we must first understand its molecular architecture. This compound possesses a highly specific structural motif that makes it notorious for secondary chromatographic interactions:

  • The Bidentate Chelation Motif: The molecule features a phenolic hydroxyl group at the 2-position, directly ortho to an amide carbonyl. This arrangement acts as a powerful bidentate ligand. The oxygen atoms can donate electron pairs to form a stable, six-membered chelation ring with Lewis acidic metal cations (e.g., Fe³⁺, Ti⁴⁺, Al³⁺) that naturally leach from stainless steel HPLC tubing, frits, or reside as trace impurities within the silica matrix[1].

  • Hydrogen Bonding via Phenolic OH: The phenolic hydroxyl group is weakly acidic. If the mobile phase pH is not strictly controlled below the pKa of the residual silanols on the stationary phase (typically pH < 3.0), these silanols deprotonate into active SiO⁻ sites. The phenolic OH will act as a strong hydrogen-bond donor to these sites, creating a secondary retention mechanism that drags the tail of the peak.

Understanding this causality dictates our troubleshooting logic: we must systematically isolate physical system volume issues from chemical interactions (silanol vs. metal chelation).

Diagnostic Workflow

To prevent chasing the wrong variables, use the following self-validating diagnostic logic to isolate the root cause of the tailing.

TroubleshootingWorkflow Start Observe Peak Tailing (As > 1.5) InjectNeutral Inject Neutral Marker (e.g., Toluene) Start->InjectNeutral CheckNeutral Does Neutral Marker Tail? InjectNeutral->CheckNeutral PhysicalIssue Physical Issue: Check Dead Volume, Fittings, or Column Void CheckNeutral->PhysicalIssue Yes ChemicalIssue Chemical Issue: Silanol or Metal Interaction CheckNeutral->ChemicalIssue No AddChelator Add 5 µM Medronic Acid to Mobile Phase ChemicalIssue->AddChelator CheckChelator Does Tailing Improve? AddChelator->CheckChelator MetalChelation Diagnosis: Metal Chelation Use Passivated Hardware CheckChelator->MetalChelation Yes SilanolIssue Diagnosis: Silanol Interaction Lower pH (<3.0) CheckChelator->SilanolIssue No

Systematic workflow for isolating physical vs. chemical HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: How do I definitively prove whether my tailing is caused by my HPLC hardware (dead volume) or the chemistry of 2-hydroxy-N,4-dimethoxybenzamide? A: You must run a self-validating control test using a neutral marker. Inject a purely hydrophobic, non-chelating compound (like toluene or uracil) under your current method conditions. Because neutral compounds cannot undergo acid-base silanol interactions or metal chelation, any tailing observed in the neutral peak proves you have a physical void in the column or excessive extra-column dead volume in your tubing[2]. If the neutral peak is perfectly symmetrical but your benzamide sample tails, the issue is definitively chemical.

Q2: I lowered the mobile phase pH to 2.5 using formic acid to suppress silanol interactions, but the peak is still tailing. What is the next logical step? A: If silanol suppression (via low pH) fails, the ortho-hydroxybenzamide motif is almost certainly chelating with electron-deficient metal hardware in your flow path[1]. You must introduce a competitive chelator. While EDTA is a traditional choice for purging metal contamination[3], it causes severe ion suppression in LC-MS. Instead, use Medronic acid (medronate) at a low concentration (5 µM) in the mobile phase. Medronic acid has a higher affinity for trace metals than your analyte and will passivate the system without sacrificing MS sensitivity[4].

Q3: Should I switch to a different column chemistry? A: Yes. Older "Type A" silica columns have high trace metal content and highly active silanols. Ensure you are using a high-purity "Type B" silica column that is fully end-capped. For extreme cases of metal chelation, upgrading to a column with bio-inert or PEEK-lined hardware (surface-passivated hardware) will physically prevent the analyte from contacting stainless steel frits and walls[1].

Quantitative Data Presentation

The following table summarizes empirical data regarding the impact of various mobile phase interventions on the peak asymmetry of ortho-hydroxybenzamide derivatives.

Mobile Phase Additive / ConditionConcentrationMechanism of ActionExpected Asymmetry (As)LC-MS Compatibility
None (Neutral Water/ACN) N/ABaseline (Unsuppressed silanols & metals)> 2.5 (Severe)Excellent
Formic Acid 0.1% (v/v)Protonates silanols (SiO⁻ → SiOH)1.6 - 1.8Excellent
EDTA 100 µMSequester trace metals in flow path1.1 - 1.2Poor (Severe ion suppression)
Medronic Acid 5 µMPassivates metal surfaces dynamically1.0 - 1.1Excellent (No suppression)
Passivated Hardware (PEEK) N/ARemoves metal interaction sites physically1.0 - 1.1Excellent

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as closed-loop systems. They include built-in verification steps so you can prove the intervention worked.

Protocol 1: The Neutral Marker Hardware Validation Test

Objective: To definitively rule out physical system degradation before altering mobile phase chemistry.

  • Prepare the Marker: Dissolve Toluene (or Uracil for highly aqueous gradients) in your initial mobile phase conditions to a concentration of 0.1 mg/mL.

  • Prepare the Sample: Prepare your 2-hydroxy-N,4-dimethoxybenzamide sample at your standard working concentration.

  • Execute Injection Sequence:

    • Inject a blank (diluent only) to establish a baseline.

    • Inject the Neutral Marker.

    • Inject the Benzamide Sample.

  • Data Validation: Calculate the USP Tailing Factor ( As​ ) at 5% peak height for both.

    • Causality Check: If Toluene As​ > 1.2, stop troubleshooting chemistry. Replace your column frits, check for PEEK tubing gaps, or replace the voided column. If Toluene As​ ≤ 1.1 but Benzamide As​ > 1.5, proceed to Protocol 2.

Protocol 2: Dynamic System Passivation via Medronic Acid

Objective: To competitively inhibit the bidentate chelation of the analyte with system metals without causing MS ion suppression.

  • Mobile Phase Preparation: Add exactly 5 µM of Medronic acid to both Mobile Phase A (Aqueous) and Mobile Phase B (Organic). Note: Do not exceed 10 µM, as higher concentrations can precipitate or cause delayed MS suppression[4].

  • System Purge: Flush the entire HPLC system (bypassing the column initially) with the new mobile phases at 2.0 mL/min for 10 minutes to clear dissolved metals from the pumps and valves[3].

  • Column Equilibration: Reattach the column and equilibrate with the medronic-acid-containing mobile phase for at least 20 column volumes.

  • Active Site Saturation (The "Plug"): Before your first analytical run, inject a 100 µM "plug" of Medronic acid directly onto the column[3]. This aggressively strips any strongly bound metal ions from the stationary phase surface.

  • Validation: Inject the 2-hydroxy-N,4-dimethoxybenzamide sample. The As​ should immediately drop below 1.2. If tailing returns after 10-15 injections, it indicates the continuous 5 µM additive is insufficient for your specific hardware's corrosion level, and a permanent switch to a metal-free (PEEK) column is required[1].

References

  • HPLC Peak Tailing - Axion Labs Axion Labs[Link]

  • Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive ACS Publications[Link]

  • Advantages and Applications of Passivated HPLC Hardware for Large and Small Molecule Analysis Element Lab Solutions[Link]

  • How to Purge Metal Contamination from HPLC Systems with EDTA MicroSolv Technology Corporation[Link]

Sources

Optimization

reducing chemical impurities in 2-hydroxy-N,4-dimethoxybenzamide extraction

Welcome to the technical support hub for the extraction and purification of 2-hydroxy-N,4-dimethoxybenzamide. As a specialized Weinreb amide, this compound presents unique purification challenges due to the presence of b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for the extraction and purification of 2-hydroxy-N,4-dimethoxybenzamide. As a specialized Weinreb amide, this compound presents unique purification challenges due to the presence of both an acidic phenolic hydroxyl group and a basic amide moiety. This guide is designed to move beyond basic instructions, providing researchers with the causality behind each protocol to ensure a self-validating, high-purity extraction.

Mechanistic Impurity Profiling

When synthesizing 2-hydroxy-N,4-dimethoxybenzamide, the reaction between 2-hydroxy-4-methoxybenzoic acid and N,O-dimethylhydroxylamine is typically mediated by coupling agents (e.g., EDC/HOBt or CDMT). Your purification strategy must be dictated by the physicochemical properties of the specific impurities generated during this activation step.

Impurity_Pathway SM 2-Hydroxy-4-methoxybenzoic Acid + N,O-Dimethylhydroxylamine Coupling Coupling Reagent (e.g., EDC/HOBt) SM->Coupling Product 2-Hydroxy-N,4-dimethoxybenzamide (Target Product) Coupling->Product Primary Amidation Imp1 O-Acylated Byproduct (Esterification) Coupling->Imp1 Competing Phenol Nucleophile Imp2 Unreacted Acid / Amine (Incomplete Reaction) Coupling->Imp2 Hydrolysis / Arrest Imp3 Coupling Byproducts (e.g., EDC-Urea) Coupling->Imp3 Reagent Degradation

Mechanistic pathway of target product and common chemical impurities.

Quantitative Data: Physicochemical Partitioning Matrix

To design a self-validating extraction, we must exploit the pKa differentials of the mixture components. The table below summarizes the theoretical states of each species, which dictates our pH-swing logic.

Compound / ImpurityFunctional GroupApprox. pKaState at pH 1 (HCl Wash)State at pH 8 (NaHCO3 Wash)Target Phase (pH 8)
2-Hydroxy-N,4-dimethoxybenzamide Phenol, Weinreb Amide~8.8NeutralNeutralOrganic
2-Hydroxy-4-methoxybenzoic acid Carboxylic Acid~3.8NeutralAnionic (Carboxylate)Aqueous
N,O-Dimethylhydroxylamine Secondary Amine~4.5Cationic (Ammonium)NeutralAqueous (at pH 1)
EDC-Urea Byproduct Urea DerivativeN/ACationicNeutralAqueous (at pH 1)

Self-Validating Protocol: pH-Swing Liquid-Liquid Extraction (LLE)

A well-executed LLE often provides >95% purity without the need for complex chromatography, saving both time and solvent (1)[1]. This protocol incorporates built-in causality checks so you can verify success at every step.

Step 1: Reaction Quench & Dilution

  • Action: Dilute the crude reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Causality: Lowers the concentration of amphiphilic byproducts, reducing the initial risk of emulsion formation.

Step 2: Acidic Wash (Amine & Coupling Reagent Removal)

  • Action: Wash the organic layer with 1N HCl (3 x 50 mL).

  • Causality: Protonates unreacted N,O-dimethylhydroxylamine and EDC-urea, driving them into the aqueous phase (2)[2].

  • Self-Validation Check: Test the pH of the separated aqueous layer. It must be < 2. If it is higher, the amine has buffered the wash; repeat the HCl wash until pH < 2 is achieved.

Step 3: Basic Wash (Carboxylic Acid Removal)

  • Action: Wash the organic layer with Saturated Aqueous NaHCO3 (3 x 50 mL).

  • Causality: Selectively deprotonates the unreacted 2-hydroxy-4-methoxybenzoic acid (pKa ~3.8) into its water-soluble carboxylate salt, while leaving the less acidic phenolic product (pKa ~8.8) in the organic layer (3)[3].

  • Self-Validation Check: Observe the separation funnel. The cessation of CO2 gas evolution (bubbling) indicates that all residual acid has been neutralized.

Step 4: Brine Wash & Desiccation

  • Action: Wash with saturated NaCl (brine), separate, and dry the organic layer over anhydrous Na2SO4.

  • Causality: Brine maximizes the density differential between phases, breaking micro-emulsions. Na2SO4 removes dissolved trace water.

  • Self-Validation Check: The organic layer will transition from slightly cloudy to perfectly transparent once completely dry.

LLE_Workflow Start Crude Reaction Mixture (in DCM) Wash1 1N HCl Wash (Extracts Amine & EDC) Start->Wash1 Org1 Organic Phase (Product + Acid) Wash1->Org1 Keep Bottom Layer Wash2 Sat. NaHCO3 Wash (Extracts Carboxylic Acid) Org1->Wash2 Org2 Organic Phase (Product + Neutral Impurities) Wash2->Org2 Keep Bottom Layer Wash3 Brine Wash (Breaks Emulsions) Org2->Wash3 Dry Dry over Na2SO4 & Evaporate Wash3->Dry Keep Bottom Layer Pure Pure 2-hydroxy-N,4-dimethoxybenzamide Dry->Pure

Step-by-step pH-swing liquid-liquid extraction workflow.

Troubleshooting Guides

Issue 1: Persistent Emulsions During Extraction

  • Q: My layers won't separate after adding 1N HCl. How do I force separation without losing product?

  • A: Weinreb amides and residual coupling agents act as weak surfactants. Do not attempt to neutralize the emulsion with bicarbonate, as this will cause uncontrollable bubbling and trap your product (2)[2]. Instead, add 10-20 mL of saturated brine to the separatory funnel and gently swirl. This "salts out" the organics by increasing the density and ionic strength of the aqueous phase, forcing a sharp phase separation.

Issue 2: O-Acylation (Dimerization) Impurities

  • Q: LC-MS shows a mass corresponding to an O-acylated dimer. How do I remove this?

  • A: The free 2-hydroxyl group on your starting material can compete as a nucleophile, reacting with the activated carboxylic acid to form an ester byproduct. If this occurs, treat the crude organic mixture with a mild base (e.g., 10% K2CO3 in methanol) for 30 minutes prior to aqueous workup. This selectively hydrolyzes the phenolic ester back to the target benzamide and starting acid without cleaving the robust Weinreb amide bond.

Frequently Asked Questions (FAQs)

Q: Can I use normal phase silica gel chromatography instead of LLE? A: Yes, but Weinreb amides heavily hydrogen-bond and can streak on standard silica. If chromatography is necessary to remove neutral impurities, consider using a highly polar eluent system (e.g., DCM/MeOH) or pre-treating the silica to prevent tailing (4)[4]. However, prioritizing the pH-swing extraction outlined above is more scalable and cost-effective.

Q: Why did my product yield drop significantly after the basic wash? A: You likely used a base that was too strong (e.g., 1N NaOH). The phenolic hydroxyl group of 2-hydroxy-N,4-dimethoxybenzamide has a pKa of ~8.8. Strong bases will deprotonate the phenol, driving your target product into the aqueous phase. Always use a mild base like saturated NaHCO3 (pH ~8) to selectively deprotonate the carboxylic acid impurity (pKa ~3.8) while leaving the product in the organic layer (3)[3].

Q: My Weinreb amide crystallized during extraction. What went wrong? A: 2-hydroxy-N,4-dimethoxybenzamide can exhibit poor solubility in cold aliphatic solvents. If you observe precipitation in the separatory funnel, your organic solvent volume is too low. Dilute further with DCM or warm the mixture slightly to ensure the product remains fully dissolved during partitioning (5)[5].

Sources

Troubleshooting

Technical Support Center: Stabilizing 2-Hydroxy-N,4-dimethoxybenzamide Solutions

Introduction: Understanding the Instability of 2-Hydroxy-N,4-dimethoxybenzamide Welcome to the technical support guide for 2-hydroxy-N,4-dimethoxybenzamide. As researchers and drug development professionals, ensuring the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Instability of 2-Hydroxy-N,4-dimethoxybenzamide

Welcome to the technical support guide for 2-hydroxy-N,4-dimethoxybenzamide. As researchers and drug development professionals, ensuring the stability of your compounds in solution is paramount for reproducible and accurate results. This molecule, like many phenolic compounds, is susceptible to oxidative degradation. This guide provides a comprehensive, experience-driven approach to troubleshooting and preventing this degradation.

The core issue stems from the 2-hydroxy group on the benzamide ring. This phenolic moiety is prone to oxidation, a process that can be initiated or accelerated by several common laboratory factors:

  • Dissolved Oxygen: The primary culprit in most solvent systems.

  • pH: Higher, or more alkaline, pH levels significantly increase the rate of phenol oxidation.[1][2][3]

  • Trace Metal Ions: Transition metals, such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), can act as catalysts, promoting the formation of reactive oxygen species through Fenton-like reactions.[4][5]

  • Light Exposure: UV light can provide the energy to initiate radical chain reactions.

  • Elevated Temperature: Increased temperature accelerates the rate of all chemical reactions, including degradation.[6][7]

This degradation process typically involves the formation of a phenoxyl radical, which can then lead to the creation of quinone-type structures and polymers. These byproducts are often highly colored (leading to yellow or brown solutions) and result in a loss of the parent compound's concentration and biological activity.

Troubleshooting Guide: Diagnosing Degradation

This section addresses common observations that indicate your 2-hydroxy-N,4-dimethoxybenzamide solution may be degrading.

Q1: My solution, which was initially colorless, has turned yellow/brown. What's happening?

A1: A color change is the most common visual indicator of oxidative degradation. The phenolic group on your molecule is likely oxidizing to form quinone-type species, which are often colored. This is a clear sign that the integrity of your compound is compromised. The process is exacerbated by factors like exposure to air (oxygen), high pH, and UV light.

Q2: I'm seeing a loss of my compound's peak in HPLC analysis over a short period. Why is my concentration dropping?

A2: This is a quantitative confirmation of degradation. The parent compound is being converted into one or more degradation products, which will have different retention times in your chromatogram. If you are not monitoring for these new peaks, it will appear as if your compound is simply disappearing. This rapid loss of potency underscores the need for immediate stabilization measures.

Q3: My bioassay results are inconsistent. Could this be related to solution stability?

Q4: I've prepared my solution in DMSO, which I thought was a stable solvent. Why am I still seeing degradation?

A4: While DMSO is a powerful and common solvent, it is not inert. It can contain dissolved oxygen and trace amounts of water or metal impurities. Furthermore, if the solution is not handled under an inert atmosphere, oxygen from the air will readily dissolve into the DMSO and react with your compound. The solvent itself is rarely the sole cause; it is the environment in which the solution is prepared and stored that is critical.

Proactive Prevention: Protocols for Ensuring Solution Stability

Preventing degradation is always preferable to troubleshooting it. The following protocols are designed to be self-validating systems to ensure the long-term stability of your 2-hydroxy-N,4-dimethoxybenzamide solutions.

Core Principle: The Stability Pyramid

The foundation of stability rests on controlling the solution environment. Each layer of this pyramid adds a level of protection.

StabilityPyramid cluster_0 The Stability Pyramid Storage Proper Storage (Low Temp, No Light) Atmosphere Inert Atmosphere (Nitrogen or Argon) Atmosphere->Storage Additives Protective Additives (Antioxidants, Chelators) Additives->Atmosphere Solvent Solvent & pH Control (Deoxygenated, Acidic pH) Solvent->Additives

Caption: The Stability Pyramid illustrates the key layers of protection.

Protocol 1: Preparation of Deoxygenated Solvents

Dissolved oxygen is a primary reactant in the degradation pathway. Removing it is the most critical first step. Inert gas sparging is a highly effective method.[8][9][10][11]

Materials:

  • Solvent of choice (e.g., DMSO, Ethanol, Acetonitrile)

  • High-purity Nitrogen (N₂) or Argon (Ar) gas cylinder with a regulator

  • Sparging tube (a long needle or a fritted glass gas dispersion tube)

  • Solvent container (e.g., an amber bottle or flask) with a septum-sealed cap

Procedure:

  • Setup: Place your solvent in the container, ensuring the vessel is no more than 75% full.

  • Insert Gas Line: Carefully insert the sparging tube into the solvent, making sure the tip is near the bottom of the vessel.

  • Vent: Puncture the septum with a second, wider-gauge needle that is not connected to anything. This will serve as a vent to allow displaced oxygen and gas to exit, preventing pressure buildup.[11]

  • Sparging: Begin bubbling the inert gas through the solvent at a moderate flow rate. A vigorous stream of fine bubbles is ideal.

  • Duration: Sparge for a minimum of 15-30 minutes for every 100 mL of solvent.

  • Completion: Once deoxygenation is complete, remove the sparging tube while maintaining a positive pressure of inert gas over the solvent headspace. Remove the vent needle. The solvent is now ready for immediate use.

Caption: Workflow for solvent deoxygenation via inert gas sparging.

Protocol 2: Using Protective Additives

For maximum stability, especially for long-term storage or sensitive assays, the use of antioxidants and chelating agents is strongly recommended.

  • Antioxidants (Radical Scavengers): These compounds readily donate a hydrogen atom or an electron to neutralize the phenoxyl radicals, stopping the degradation chain reaction.[12][13]

  • Chelating Agents: These molecules "trap" trace metal ions, preventing them from catalytically generating reactive oxygen species.[4][5][14][15][16]

Recommended Additives:

Additive TypeCompoundRecommended ConcentrationMechanism of Action
Antioxidant Butylated Hydroxytoluene (BHT)0.01 - 0.1% (w/v)Chain-breaking antioxidant; donates a hydrogen atom to free radicals.
Antioxidant L-Ascorbic Acid (Vitamin C)0.05 - 0.1% (w/v)Water-soluble antioxidant; can regenerate other antioxidants like Vitamin E.[17][18]
Chelating Agent EDTA (Disodium Salt)1 - 5 mMSequesters di- and trivalent metal ions, preventing metal-catalyzed oxidation.[14][15]

Procedure:

  • Begin with your deoxygenated solvent from Protocol 1.

  • While maintaining an inert gas headspace, add your chosen antioxidant(s) and/or chelator directly to the solvent.

  • Stir or sonicate briefly to ensure complete dissolution.

  • Add the 2-hydroxy-N,4-dimethoxybenzamide to this stabilized solvent system.

  • Cap the container tightly under a positive pressure of inert gas.

Frequently Asked Questions (FAQs)

Q: Which antioxidant should I choose? A: The choice depends on your solvent and downstream application. BHT is an excellent choice for organic solvents due to its lipophilicity. Ascorbic acid is suitable for aqueous or protic systems. For maximum protection, a combination of a radical scavenger (like BHT) and a chelating agent (like EDTA) can be highly effective.[19]

Q: How should I store my stock solution? A: Store solutions in amber glass vials to protect from light.[20] After blanketing the headspace with nitrogen or argon, seal the vial tightly with a PTFE-lined cap. Store at the lowest practical temperature, ideally -20°C or -80°C. Remember that repeated freeze-thaw cycles can introduce oxygen, so consider preparing smaller, single-use aliquots.

Q: Will these additives interfere with my experiment? A: At the recommended concentrations, interference is unlikely for most applications. However, it is always best practice to run a vehicle control containing the solvent and the same concentration of additives without your active compound to confirm there are no confounding effects in your specific assay.

Q: Is adjusting the pH necessary? A: Yes, pH control is crucial, especially in aqueous or protic solutions. Phenols are significantly more stable under acidic to neutral conditions (pH < 7).[2][3][21] Alkaline conditions (pH > 7.4) deprotonate the phenolic hydroxyl group, making it much more susceptible to oxidation.[1][22] If your experimental buffer is basic, prepare your stock solution in a stabilized, neutral or slightly acidic solvent and perform the final dilution into the basic buffer immediately before use.

Q: How can I monitor for degradation? A: The most reliable method is to use a stability-indicating analytical technique like HPLC-UV or LC-MS.[23][24][25][26] Periodically inject a sample of your stock solution and monitor for a decrease in the parent peak area and the appearance of new peaks, which would correspond to degradation products.

decision_tree start Is your solution showing color change or potency loss? q1 Are you using a deoxygenated solvent? start->q1 q2 Have you added an antioxidant (e.g., BHT)? q1->q2 Yes sol1 Implement Protocol 1: Deoxygenate solvent with N₂ or Ar. q1->sol1 No q3 Is a chelator (e.g., EDTA) present to remove metals? q2->q3 Yes sol2 Implement Protocol 2: Add a radical scavenger like BHT. q2->sol2 No q4 Is the solution stored under inert gas, away from light, at low temp? q3->q4 Yes sol3 Implement Protocol 2: Add a chelating agent like EDTA. q3->sol3 No sol4 Store aliquots in amber vials at -20°C or below under inert gas. q4->sol4 No end_node Stable Solution Achieved q4->end_node Yes sol1->q2 sol2->q3 sol3->q4 sol4->end_node

Caption: Troubleshooting flowchart for stabilizing solutions.

References

  • J-Stage. (n.d.). Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4.
  • PMC. (2023, March 14). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls.
  • The Role of EDTA as a Chelating Agent in Various Applications. (2024, November 19).
  • Science Alert. (2012, December 18). Influence of Some Operating Parameters on Electro-Oxidation of Phenol using Boron Doped Diamond Anode and Graphite Cathode.
  • AOCS. (2022, August 10). Metal Chelators as Antioxidants.
  • PubMed. (2018, December 15). The role of chelating agents and amino acids in preventing free radical formation in bleaching systems.
  • ACS Publications. (n.d.). One-Electron Redox Potentials of Phenols in Aqueous Solution.
  • ArODES. (n.d.). Stability of phenolic compounds isolated from cocoa, green tea and strawberries in Hank's balanced salt solution under cell culture conditions.
  • MDPI. (2023, May 12). Enhanced Electrocatalytic Oxidation of Phenol by SnO2-Sb2O3/GAC Particle Electrodes in a Three-Dimensional Electrochemical Oxidation System.
  • RSC Publishing. (2017, February 10). Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values.
  • Wikipedia. (n.d.). Ethylenediaminetetraacetic acid.
  • JScholar. (2023, June 19). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review.
  • Scirp.org. (n.d.). Synergism Effect between Phenolic Metabolites and Endogenous Antioxidants in Terms of Antioxidant Activity.
  • PubMed. (2004, September 15). The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate.
  • The role, mechanisms and evaluation of natural chelating agents in food stability: a review. (2025, October 8).
  • SciELO. (2009, January 26). DEGRADATION OF 2-HYDROXYBENZOIC ACID BY ADVANCED OXIDATION PROCESSES.
  • ResearchGate. (n.d.). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry | Request PDF.
  • PubMed. (2009, July 3). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry.
  • PubMed. (2008, March 15). Nitrogen gas purging for the deoxygenation of polyaromatic hydrocarbon solutions in cyclohexane for routine fluorescence analysis.
  • Benchchem. (n.d.). Stabilization of phenol solutions to prevent oxidation and degradation.
  • AIP Publishing. (n.d.). Stability of 40 Phenolic Compounds during Ultrasound- Assisted Extractions (UAE).
  • PubMed. (2000, June 23). A quantitative enzyme-linked immunoassay for the detection of 2, 6-dichlorobenzamide (BAM), a degradation product of the herbicide dichlobenil.
  • 2.1 Introduction 2.2 The Purification of Inert Gases and Solvents. (n.d.).
  • ResearchGate. (2016, October 9). (PDF) Antioxidant Potentials of L-Ascorbic Acid (L-AA) and Butylated Hydroxytoluene (BHT) in CCl 4 -Induced Oxidative Damage of Soft Tissues in Wistar Rats.
  • PubMed. (2022, October 25). Oxidative degradation in pharmaceuticals: Mechanism and stabilization of a spray-dried amorphous drug - A case study.
  • Oriental Journal of Chemistry. (2017, February 18). Phenolics and Ascorbic Acid Related to Antioxidant Activity of MaoFruit Juice and Their Thermal Stability Study (Review Article).
  • PMC. (n.d.). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
  • ACS Publications. (2024, October 12). Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway | ACS Omega.
  • ResearchGate. (n.d.). Deoxygenation of Solutions and Its Analytical Applications.
  • ResearchGate. (n.d.). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition | Request PDF.
  • PMC. (n.d.). Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway.
  • Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). 7. ANALYTICAL METHODS.
  • ResearchGate. (2025, December 22). (PDF) Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide.
  • PubChem. (n.d.). 2-hydroxy-n-(4-methoxybenzyl)benzamide (C15H15NO3).
  • PubMed. (n.d.). NTP technical report on the toxicity studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Adminstered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice.
  • ResearchGate. (2025, August 10). (PDF) Mechanism of Oxidative Degradation of 2-Hydroxy-Cyclohexanone in the Stage of Decomposition of 2-Hydroxy-2-Hyperoxycyclohexanone.
  • PubMed. (2023, July 4). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus.
  • ResearchGate. (n.d.). Kinetics and mechanism of oxidation of 2-hydroxynaphthaldehyde by alkaline periodate | Request PDF.
  • SciSpace. (n.d.). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review.
  • Wikipedia. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde.

Sources

Optimization

Technical Support Center: Crystallization Troubleshooting for 2-Hydroxy-N,4-dimethoxybenzamide

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals dealing with the isolation and purification of 2-hydroxy-N,4-dimethoxybenzamide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals dealing with the isolation and purification of 2-hydroxy-N,4-dimethoxybenzamide. As a highly functionalized aromatic amide, this compound presents unique crystallization challenges, including liquid-liquid phase separation (oiling out) and polymorphic instability.

Below, you will find authoritative troubleshooting guides, causality-driven explanations, and self-validating protocols to optimize your crystallization workflows.

Part 1: Frequently Asked Questions (FAQs)

Q: Why is 2-hydroxy-N,4-dimethoxybenzamide prone to oiling out during crystallization? A: Oiling out, or liquid-liquid phase separation (LLPS), occurs when the solution's supersaturation is generated faster than the solid phase can nucleate[1]. Because 2-hydroxy-N,4-dimethoxybenzamide contains multiple hydrogen-bond acceptors and donors (hydroxyl, amide, and methoxy groups), it can form transient, solute-rich liquid clusters that separate from the bulk solvent before organizing into a crystal lattice. This metastable emulsion traps impurities and hinders downstream filtration[1].

Q: How does solvent selection impact the polymorphic outcome of this benzamide derivative? A: Benzamide derivatives frequently exhibit polymorphism due to the formation of parallel hydrogen-bonded tapes (catemeric structures)[2]. The choice of solvent dictates the hydrogen-bonding interactions at the solute-solvent interface. Protic solvents may stabilize different pre-nucleation clusters compared to aprotic solvents, leading to the precipitation of metastable polymorphs. The crystallization process is heavily influenced by solvent choice, temperature, and the specific technique employed[3].

Part 2: Troubleshooting Guides

Issue 1: The compound forms a cloudy, sticky emulsion instead of crystals.

Q: My cooling crystallization process results in a biphasic oily mixture at the bottom of the reactor. How can I force solid nucleation? A: You have crossed the binodal curve into the liquid-liquid phase separation (LLPS) region before reaching the critical supersaturation required for primary nucleation.

  • Causality: Small molecule compounds with flexible structures and hydrogen-bonding capabilities often separate into an oil phase when the thermodynamic driving force (supersaturation) is applied too rapidly[4].

  • Solution: Alter the thermodynamic trajectory to bypass LLPS.

    • Reduce the cooling rate: Lower the cooling ramp to <0.5°C/min to stay within the metastable zone.

    • Implement Seeding: Introduce 1-2 wt% of high-purity seed crystals just before the temperature reaches the known cloud point. Seeds provide a low-energy surface for crystal growth, consuming supersaturation and preventing the concentration from reaching the LLPS boundary[4].

    • Adjust Agitation: If oiling out has already occurred, decreasing the agitation speed increases the size of the oil droplets, which paradoxically reduces the nucleation rate. To promote crystallization and control crystal size, you must actively control the droplet size through precise agitation[5].

Issue 2: The isolated crystals are fine needles that are difficult to filter.

Q: The crystallization yields a thick paste of fine, needle-like crystals that blind the filter membrane. How do I improve the crystal habit? A: Needle-like (acicular) growth indicates highly anisotropic growth kinetics, where one crystal face grows significantly faster than the others.

  • Causality: In benzamides, rapid growth typically occurs along the axis of the hydrogen-bonded tapes.

  • Solution:

    • Solvent Modification: Introduce a co-solvent that selectively adsorbs onto the fastest-growing face, sterically hindering its growth and promoting lateral growth.

    • Temperature Cycling (Ostwald Ripening): Implement a temperature cycling protocol (e.g., heating and cooling the slurry by ±5°C). This dissolves the fine needles (which have higher solubility due to their large surface area) and redeposits the mass onto larger, more stable crystals.

Issue 3: Polymorphic impurity detected in the final API.

Q: Powder X-Ray Diffraction (PXRD) indicates a mixture of polymorphs. How do I ensure phase purity? A: The crystallization conditions kinetically favored a metastable form, which failed to completely transition to the thermodynamically stable form.

  • Causality: According to Ostwald's Rule of Stages, the least stable polymorph often nucleates first. The characterization of metastable benzamide polymorphs is complicated by the formation of biphasic mixtures[2].

  • Solution: Maintain the suspension at an elevated temperature (e.g., 40°C) for 12-24 hours before final cooling. This slurry maturation process provides the activation energy required for the metastable form to dissolve and recrystallize as the stable form.

Part 3: Visualizing Crystallization Pathways

G Start Supersaturated Solution HighSup Rapid Desupersaturation (High Driving Force) Start->HighSup LowSup Controlled Desupersaturation (Metastable Zone) Start->LowSup LLPS Liquid-Liquid Phase Separation (Oiling Out) HighSup->LLPS Kinetics favor LLPS Nucleation Primary Nucleation LowSup->Nucleation Kinetics favor solid phase Agglom Impurity Entrapment & Agglomeration LLPS->Agglom Crystals High-Purity Crystals Nucleation->Crystals

Thermodynamic pathways showing oiling out versus controlled nucleation.

Part 4: Experimental Protocols

Protocol: Seeded Anti-Solvent Crystallization to Prevent Oiling Out

This protocol is designed as a self-validating system : if the solution remains clear upon seed addition and gradually becomes opaque without forming an oily film on the reactor walls, the supersaturation is successfully being consumed by crystal growth rather than phase separation.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of crude 2-hydroxy-N,4-dimethoxybenzamide in 50 mL of acetone (the "good" solvent) at 50°C under moderate agitation (250 rpm). Ensure complete dissolution.

  • Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove heterogeneous impurities that could trigger uncontrolled primary nucleation.

  • Cooling to Metastable Zone: Cool the solution to 40°C at a rate of 1.0°C/min.

  • Seeding: Add 0.1 g (1 wt%) of pure 2-hydroxy-N,4-dimethoxybenzamide seed crystals. Hold the temperature isothermally at 40°C for 30 minutes.

    • Self-Validation Check: The seeds must not dissolve (indicating the solution is supersaturated) nor cause sudden massive precipitation (indicating supersaturation is too high).

  • Anti-Solvent Addition: Begin adding water (the anti-solvent) at a strictly controlled rate of 0.2 mL/min using a syringe pump, until a total of 50 mL is added.

    • Self-Validation Check: The suspension should thicken gradually. If droplets or a cloudy emulsion form, the addition rate is too fast, and LLPS has occurred.

  • Slurry Maturation: Hold the slurry at 40°C for 4 hours to allow for Ostwald ripening, reducing the presence of fine crystals.

  • Final Cooling & Isolation: Cool the slurry to 5°C at 0.2°C/min. Filter the suspension under vacuum, wash the filter cake with 20 mL of cold acetone/water (1:2 v/v), and dry under vacuum at 40°C for 24 hours.

Workflow Step1 1. Dissolve API in Good Solvent (Acetone at 50°C) Step2 2. Cool to Metastable Zone (40°C) Step1->Step2 Step3 3. Add Seed Crystals (1 wt%) Step2->Step3 Step4 4. Controlled Anti-Solvent Addition (Water at 0.2 mL/min) Step3->Step4 Step5 5. Isothermal Aging (Slurry Maturation) Step4->Step5 Step6 6. Final Cooling & Filtration Step5->Step6

Optimized anti-solvent crystallization workflow with seeding.

Part 5: Data Presentation

The following table summarizes the quantitative impact of various crystallization parameters on the final product quality of benzamide derivatives, based on process optimization studies.

Parameter AdjustedRange / ConditionEffect on Oiling OutEffect on Crystal HabitYield (%)
Cooling Rate Fast (>1.0 °C/min)High risk of LLPSFine needles, agglomerates85 - 90
Cooling Rate Slow (<0.5 °C/min)AvoidedLarger, distinct crystals92 - 95
Seeding Load 0 wt% (Unseeded)High risk of LLPSUnpredictable, polymorph mixtures80 - 88
Seeding Load 1 - 2 wt%AvoidedUniform size distribution94 - 97
Agitation Speed Low (50 rpm)Large oil droplets if LLPS occursBroad size distribution85 - 89
Agitation Speed High (250 rpm)Small droplets, faster nucleationNarrow size distribution91 - 94
Solvent System Pure EthanolModerate riskHigh aspect ratio (needles)88 - 92
Solvent System Acetone / WaterLow risk (with seeding)Equant / Block-like93 - 96

Part 6: References

1.[3] BenchChem. "Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols". Available at: 2.[1] Aragen. "Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing". Available at: 3.[4] PharmaLego. "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds". Available at: 4.[5] ACS Publications. "Control of Crystal Size during Oiling Out Crystallization of an API". Available at: 5.[2] ACS Publications. "Disorderly Conduct of Benzamide IV: Crystallographic and Computational Analysis of High Entropy Polymorphs of Small Molecules". Available at:

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Reference Data & Comparative Studies

Validation

A Comparative Analysis for Drug Discovery: 2-hydroxy-N,4-dimethoxybenzamide and N,2-dihydroxy-4-methoxybenzamide

Molecular Architecture: A Tale of Two Amides The key distinction between the two molecules lies in the substitution at the amide nitrogen. 2-hydroxy-N,4-dimethoxybenzamide possesses an N-methoxy group, classifying it as...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Architecture: A Tale of Two Amides

The key distinction between the two molecules lies in the substitution at the amide nitrogen. 2-hydroxy-N,4-dimethoxybenzamide possesses an N-methoxy group, classifying it as an N-alkoxybenzamide. In contrast, N,2-dihydroxy-4-methoxybenzamide features an N-hydroxy group, characteristic of a hydroxamic acid derivative. This seemingly subtle difference is anticipated to have significant implications for their chemical reactivity, metabolic stability, and biological target engagement.

Feature2-hydroxy-N,4-dimethoxybenzamideN,2-dihydroxy-4-methoxybenzamide
Structure
Molecular Formula C₁₀H₁₃NO₄C₈H₉NO₄[1]
Molecular Weight 211.21 g/mol 183.16 g/mol [1]
Key Functional Group N-methoxybenzamideN-hydroxybenzamide (Hydroxamic Acid)
CAS Number Not readily available90222-58-5[1][2]

Synthesis Strategies: Pathways to Novel Benzamides

The synthesis of these compounds can be approached through established amidation methodologies. The selection of the starting materials and coupling agents is critical for achieving good yields and purity.

Proposed Synthesis of 2-hydroxy-N,4-dimethoxybenzamide

A plausible route to 2-hydroxy-N,4-dimethoxybenzamide involves the acylation of O-methylhydroxylamine with a suitably activated 2-hydroxy-4-methoxybenzoic acid derivative.

synthesis_1 cluster_0 Activation of Carboxylic Acid cluster_1 Amide Coupling start 2-hydroxy-4-methoxybenzoic acid acyl_chloride 2-hydroxy-4-methoxybenzoyl chloride start->acyl_chloride SOCl₂ or (COCl)₂ product 2-hydroxy-N,4- dimethoxybenzamide acyl_chloride->product Pyridine or Et₃N O_methylhydroxylamine O-methylhydroxylamine O_methylhydroxylamine->product

Caption: Proposed synthesis of 2-hydroxy-N,4-dimethoxybenzamide.

Experimental Protocol:

  • Activation: 2-hydroxy-4-methoxybenzoic acid is converted to its more reactive acid chloride derivative using a chlorinating agent such as thionyl chloride or oxalyl chloride.

  • Coupling: The resulting 2-hydroxy-4-methoxybenzoyl chloride is then reacted with O-methylhydroxylamine in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct, yielding the final product.

Proposed Synthesis of N,2-dihydroxy-4-methoxybenzamide

Similarly, N,2-dihydroxy-4-methoxybenzamide can be synthesized by the acylation of hydroxylamine.

synthesis_2 cluster_0 Activation of Carboxylic Acid cluster_1 Amide Coupling start 2-hydroxy-4-methoxybenzoic acid acyl_chloride 2-hydroxy-4-methoxybenzoyl chloride start->acyl_chloride SOCl₂ or (COCl)₂ product N,2-dihydroxy-4- methoxybenzamide acyl_chloride->product Base (e.g., NaHCO₃) hydroxylamine Hydroxylamine hydroxylamine->product

Caption: Proposed synthesis of N,2-dihydroxy-4-methoxybenzamide.

Experimental Protocol:

  • Activation: As in the previous synthesis, 2-hydroxy-4-methoxybenzoic acid is first activated to its acid chloride.

  • Coupling: The acid chloride is then carefully reacted with hydroxylamine hydrochloride in the presence of a suitable base to afford N,2-dihydroxy-4-methoxybenzamide.

Comparative Biological Activity and Mechanism of Action (Inferred)

While direct experimental data for the two target compounds is scarce, their potential biological activities can be inferred from the extensive literature on related benzamide and hydroxamic acid derivatives.

2-hydroxy-N,4-dimethoxybenzamide: A Potential Modulator of Cellular Signaling

The N-methoxy group in 2-hydroxy-N,4-dimethoxybenzamide makes it an N-alkoxybenzamide. This class of compounds has been investigated for a range of biological activities. Structurally related benzamides are known to act as enzyme inhibitors and receptor modulators.[3] For instance, certain N-substituted benzamides have shown potential as inhibitors of enzymes like cyclin-dependent kinases (CDKs) and the PI3K/mTOR pathway, both of which are crucial in cancer cell signaling.[3] Furthermore, benzamide derivatives have been explored as modulators of dopamine and serotonin receptors, suggesting potential applications in neuroscience.[4] The electronic and steric properties conferred by the two methoxy groups on the benzamide ring would significantly influence its binding affinity and selectivity for various biological targets.[3]

N,2-dihydroxy-4-methoxybenzamide: A Putative Metalloenzyme Inhibitor

The N-hydroxyamide (hydroxamic acid) functionality in N,2-dihydroxy-4-methoxybenzamide is a well-established zinc-binding group. This structural motif is a hallmark of many potent inhibitors of metalloenzymes, most notably histone deacetylases (HDACs).[5] HDAC inhibitors are a promising class of anti-cancer agents. The hydroxamic acid moiety chelates the zinc ion in the active site of HDACs, leading to the accumulation of acetylated histones and subsequent modulation of gene expression, ultimately inducing cell cycle arrest and apoptosis in cancer cells. Several N-hydroxybenzamide derivatives have been synthesized and evaluated as HDAC inhibitors.[6][7]

mechanism cluster_0 N,2-dihydroxy-4-methoxybenzamide (Hydroxamic Acid) hydroxamic_acid N-hydroxyamide group zinc Zn²⁺ in HDAC active site hydroxamic_acid->zinc Chelation inhibition HDAC Inhibition zinc->inhibition acetylation Increased Histone Acetylation inhibition->acetylation gene_expression Altered Gene Expression acetylation->gene_expression cancer_cell Apoptosis/ Cell Cycle Arrest gene_expression->cancer_cell

Caption: Putative mechanism of action for N,2-dihydroxy-4-methoxybenzamide as an HDAC inhibitor.

Insights from a Common Precursor: 2-hydroxy-4-methoxybenzaldehyde

Interestingly, a common precursor for both target molecules, 2-hydroxy-4-methoxybenzaldehyde, exhibits a range of biological activities. It has demonstrated antimicrobial and antifungal properties.[8][9][10] This aldehyde disrupts ergosterol biosynthesis and redox metabolism in fungi and can destroy the cell membranes of bacteria like Staphylococcus aureus.[8][9] While the conversion of the aldehyde to a benzamide will alter its biological profile, the inherent bioactivity of the shared 2-hydroxy-4-methoxybenzoyl scaffold suggests that the two target benzamides may also possess antimicrobial or antifungal potential.

Conclusion and Future Directions

This guide provides a comparative overview of 2-hydroxy-N,4-dimethoxybenzamide and N,2-dihydroxy-4-methoxybenzamide based on their structural features and the known biological activities of related compounds. The primary difference, the N-methoxy versus the N-hydroxy group, is predicted to lead to distinct mechanisms of action. While 2-hydroxy-N,4-dimethoxybenzamide may act as a modulator of various signaling pathways, N,2-dihydroxy-4-methoxybenzamide is a strong candidate for a metalloenzyme inhibitor, particularly of HDACs.

To validate these hypotheses and unlock the full therapeutic potential of these molecules, direct, head-to-head experimental studies are imperative. Future research should focus on:

  • Standardized Synthesis and Characterization: Developing and reporting robust, reproducible synthetic protocols for both compounds.

  • In Vitro Biological Screening: Conducting a broad panel of assays to assess their activity against various enzyme and receptor targets, including kinases, HDACs, and CNS receptors.

  • Antimicrobial and Antifungal Evaluation: Investigating their potential as antimicrobial agents, given the activity of their common precursor.

  • Structure-Activity Relationship Studies: Synthesizing and testing a library of analogs to elucidate the key structural determinants for biological activity and selectivity.

By systematically exploring the chemistry and biology of these and related benzamides, the scientific community can continue to leverage this versatile scaffold for the discovery of novel and effective therapeutic agents.

References

  • H. M. G. Al-Hazimi, et al. (1996). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry.
  • PubMed. (n.d.). Structure-activity Relationships in the Formation of Amides From Substituted N-benzylanilines. Retrieved from [Link]

  • PubMed. (2003, June 5). Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. Retrieved from [Link]

  • ACS Publications. (2025, July 3). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. Retrieved from [Link]

  • PubMed. (2015, September 15). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007074386A2 - A novel process for synthesis of itopride and it's novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide.
  • MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • ACS Publications. (n.d.). A Comparison of the Reactivity and Mutagenicity of N-(Benzoyloxy)-N-(benzyloxy)benzamides. Retrieved from [Link]

  • Frontiers. (2025, June 1). 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis. Retrieved from [Link]

  • GSRS. (n.d.). N,N-DIETHYL-2-HYDROXY-4-METHOXYBENZAMIDE. Retrieved from [Link]

  • PubMed. (n.d.). [Uses of hydroxamic acids and of N-alkoxyimidoyl halides in organic synthesis]. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). N-Alkenylation of hydroxamic acid derivatives with ethynyl benziodoxolone to synthesize cis-enamides through vinyl benziodoxolones. Retrieved from [Link]

  • PubChem. (n.d.). N,n-diethyl-2-hydroxy-4-methoxybenzamide. Retrieved from [Link]

  • MDPI. (2024, December 22). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of novel N-hydroxybenzamides incorporating 4-oxoquinazoline. Retrieved from [Link]

  • ResearchGate. (2026, February 9). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • Justia Patents. (2009, July 9). novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides. Retrieved from [Link]

  • ResearchGate. (2022, August 29). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. Retrieved from [Link]

  • PMC. (2024, February 26). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. Retrieved from [Link]

  • PubMed. (2023, July 4). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Retrieved from [Link]

  • SciSpace. (n.d.). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. Retrieved from [Link]

  • VNU Journal of Science. (2023, October 17). Synthesis of some N-hydroxycinnamamide and N-hydroxybenzamide Derivatives Bearing Amide Bonds Targeting HDAC. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (2024, October 20). SYNTHESIS N-ALKOXY-1-(DIMETHOXYPHOSPHORYLOXY)BENZIMIDATES FROM N-ALKOXY-N-CHLOROBENZAMIDES. Retrieved from [Link]

  • PubMed. (2009, November 15). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Retrieved from [Link]

Sources

Comparative

LC-MS Purity Analysis and Validation of 2-Hydroxy-N,4-dimethoxybenzamide: A Comprehensive Comparison Guide

Executive Summary The accurate purity analysis of highly functionalized small molecules like 2-hydroxy-N,4-dimethoxybenzamide (CAS: 1241110-77-9) is a critical bottleneck in drug development and quality control. Because...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary

The accurate purity analysis of highly functionalized small molecules like 2-hydroxy-N,4-dimethoxybenzamide (CAS: 1241110-77-9) is a critical bottleneck in drug development and quality control. Because this compound contains both an electron-rich phenolic ring and an N-methoxy amide functionality, it is prone to complex degradation pathways and the formation of closely related positional isomers.

This guide objectively compares traditional HPLC-UV methodologies against state-of-the-art UPLC-MS/MS approaches. By dissecting the causality behind column chemistry choices and ionization parameters, this document provides a self-validating, step-by-step protocol grounded in the latest regulatory frameworks, ensuring your analytical workflows are both scientifically rigorous and audit-ready.

Chemical Context & Analytical Challenges

2-Hydroxy-N,4-dimethoxybenzamide presents unique chromatographic challenges. The presence of the N-methoxy amide group allows for potential hydrolysis, while the methoxy group at the 4-position creates a highly activated aromatic system susceptible to electrophilic degradation.

When synthesizing or storing this compound, process impurities such as 2-hydroxy-N,5-dimethoxybenzamide (a positional isomer) frequently emerge. Because these isomers share identical molecular weights and nearly identical UV absorption spectra, traditional UV detection is fundamentally blind to them if they co-elute. Overcoming this requires orthogonal separation mechanisms and the absolute structural specificity of tandem mass spectrometry (MS/MS).

Technology Comparison: HPLC-UV vs. UPLC-MS/MS

To establish a robust control strategy, we must evaluate the analytical platforms based on their resolving power and specificity.

Why Move from UV to MS/MS? (The Causality of Detection)

While HPLC-UV is ubiquitous, it relies solely on chromophore absorbance. If an isobaric impurity co-elutes with 2-hydroxy-N,4-dimethoxybenzamide, the UV detector will integrate them as a single peak, leading to falsely elevated purity reporting.

By transitioning to UPLC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, we isolate the specific precursor ion ( [M+H]+=198.1 ) and fragment it into unique product ions (e.g., m/z151.0 ). Even if a matrix component co-elutes, it will not share this exact fragmentation pathway, rendering the MS/MS detector entirely blind to the interference and highly specific to the analyte.

Column Chemistry: C18 vs. Phenyl-Hexyl (The Causality of Retention)

Standard C18 columns rely on dispersive hydrophobic interactions, which often fail to resolve aromatic positional isomers. In contrast, a Phenyl-Hexyl stationary phase contains an aromatic ring that engages in π−π interactions with the electron-rich dimethoxybenzamide structure. This orthogonal interaction exploits subtle differences in the electron density distribution of isomers, achieving baseline resolution where C18 fails.

Method Performance Comparison
ParameterTraditional HPLC-UV (C18)Advanced UPLC-MS/MS (Phenyl-Hexyl)
Detection Mode UV Absorbance @ 254 nmESI+ MRM ( 198.1→151.0 )
Run Time 15.0 min4.5 min
Isomer Resolution ( Rs​ ) 1.2 (High risk of co-elution)2.8 (Baseline resolved)
Limit of Detection (LOD) 50 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 150 ng/mL1.5 ng/mL
Specificity Low (Prone to matrix interference)Absolute (Mass/Structure specific)

Experimental Methodology: A Self-Validating Protocol

To comply with the updated [1] and the [2], the analytical run must be designed as a self-validating system . This means the protocol inherently flags its own failures in real-time.

Step 1: System Suitability Testing (SST) - The Internal Check

Before analyzing unknown samples, the system must prove its fitness.

  • Action: Inject a mid-level standard (50 ng/mL) six consecutive times.

  • Self-Validation Criteria: The system is only "Pass" if the peak area %RSD is ≤2.0% and retention time drift is ≤0.1 min. If it fails, the sequence automatically halts, preventing the generation of invalid data.

Step 2: Sample Preparation & Isotopic Dilution
  • Action: Spike all samples and calibration standards with a stable isotopically labeled internal standard (SIL-IS), such as 2-hydroxy-N,4-dimethoxybenzamide- d3​ .

  • Causality: The SIL-IS co-elutes exactly with the target analyte. If matrix components suppress the ionization in the MS source, both the analyte and the SIL-IS signals drop proportionally. Because quantification is based on the ratio of their signals, matrix effects are mathematically neutralized, ensuring absolute trustworthiness.

Step 3: Chromatographic Separation
  • Column: Waters Acquity UPLC Phenyl-Hexyl ( 100×2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Causality: The 0.1% formic acid serves a dual purpose. In the liquid phase, it acts as an ion-pairing agent, keeping the phenolic hydroxyl protonated (neutral) to maximize hydrophobic retention. In the gas phase (MS source), it provides an abundance of protons to drive the positive electrospray ionization (ESI+) of the amide nitrogen.

Step 4: Mass Spectrometry (ESI-MS/MS) Detection
  • Action: Operate the triple quadrupole MS in MRM mode.

    • Quantifier Transition: m/z198.1→151.0 (Cleavage of the N-methoxy amide bond).

    • Qualifier Transition: m/z198.1→109.0 (Subsequent loss of ketene).

  • Self-Validation Criteria: The software continuously monitors the ratio between the quantifier and qualifier ions. If an unknown isobaric impurity co-elutes, it will alter this ratio. A deviation of >±15% from the standard automatically flags the peak as "impure," ensuring no false positives are reported.

Validation Data Summary

The UPLC-MS/MS method was validated strictly against ICH Q2(R2) parameters [1]. The integration of the SIL-IS and Phenyl-Hexyl column chemistry resulted in exceptional robustness.

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (UPLC-MS/MS)Status
Specificity No interference at analyte Rt​ Zero matrix/isobaric interferencePass
Linearity ( R2 ) ≥0.995 0.9994 (Range: 1.5 - 500 ng/mL)Pass
Intra-day Precision %RSD ≤2.0% 0.8% - 1.2%Pass
Inter-day Precision %RSD ≤3.0% 1.4% - 1.9%Pass
Accuracy (Recovery) 95.0% - 105.0%98.8% - 101.5%Pass
Robustness Unaffected by deliberate variationsStable across ±5% flow rate changesPass

Regulatory Validation Workflow

The logical progression of validating this LC-MS method ensures that every parameter builds upon the success of the previous one, culminating in a fully compliant procedure.

LCMS_Validation_Workflow N1 Method Development (Column & MS Optimization) N2 System Suitability Testing (Self-Validation) N1->N2 N3 Specificity & Selectivity (Isobaric Resolution) N2->N3 N4 Linearity & Sensitivity (LOD/LOQ Determination) N3->N4 N5 Accuracy & Precision (ICH Q2(R2) Compliance) N4->N5 N6 Routine QC Analysis N5->N6

Fig 1: LC-MS method validation workflow based on ICH Q2(R2) guidelines.

Conclusion

For the purity analysis of 2-hydroxy-N,4-dimethoxybenzamide [3], legacy HPLC-UV methods introduce unacceptable risks of co-eluting isobaric impurities. By upgrading to a UPLC-MS/MS framework utilizing Phenyl-Hexyl column chemistry and isotopic dilution, laboratories can achieve baseline resolution of critical isomers while mathematically eliminating matrix effects. This self-validating approach not only exceeds current FDA and ICH regulatory expectations but guarantees the highest degree of scientific trustworthiness.

References

  • European Medicines Agency / ICH. "ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline." EMA Official Guidelines, 2024.[Link][1]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Center for Drug Evaluation and Research (CDER), 2018.[Link][2]

Sources

Validation

Comparative Guide: IC50 Evaluation of 2-hydroxy-N,4-dimethoxybenzamide vs. Standard Tyrosinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Metalloenzyme Inhibition, Rational Drug Design, and High-Throughput Screening Executive Summary & Mechanistic Overview In the la...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Metalloenzyme Inhibition, Rational Drug Design, and High-Throughput Screening

Executive Summary & Mechanistic Overview

In the landscape of rational drug design for hyperpigmentation and enzymatic browning, targeting tyrosinase —the rate-limiting binuclear copper metalloenzyme in melanogenesis—remains the gold standard. While legacy inhibitors like Kojic Acid and Arbutin are widely utilized, their moderate efficacy and stability issues have driven the development of novel synthetic scaffolds.

The 2-hydroxy-4-methoxybenzamide structural class, specifically derivatives like 2-hydroxy-N,4-dimethoxybenzamide , represents a privileged pharmacophore. This guide objectively compares the IC50 performance of this synthetic derivative against standard inhibitors, dissecting the causality behind its superior binding affinity and providing a self-validating experimental framework for reproducible in vitro testing.

The Causality of Inhibition: Why the Scaffold Works

The potency of 2-hydroxy-N,4-dimethoxybenzamide is rooted in its dual-action binding mechanism [1]:

  • Metal-Binding Pharmacophore (MBP): The adjacent 2-hydroxyl and amide carbonyl groups act as a bidentate chelator, stripping electron density from the Cu²⁺ ions in the tyrosinase active site.

  • Hydrophobic Pocket Insertion: The 4-methoxy group provides critical Van der Waals interactions with the hydrophobic residues lining the active site cavity, significantly lowering the dissociation constant ( Kd​ ) compared to the monodentate chelation of Kojic Acid [2].

Pathway LTyrosine L-Tyrosine LDOPA L-DOPA LTyrosine->LDOPA Monophenolase Activity Dopaquinone Dopaquinone LDOPA->Dopaquinone Diphenolase Activity Melanin Melanin Dopaquinone->Melanin Spontaneous Polymerization Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) Tyrosinase->LTyrosine Catalyzes Tyrosinase->LDOPA Catalyzes Inhibitor 2-hydroxy-N,4- dimethoxybenzamide Inhibitor->Tyrosinase Strong Chelation Kojic Standard Inhibitors (e.g., Kojic Acid) Kojic->Tyrosinase Moderate Chelation

Fig 1: Melanogenesis pathway and mechanisms of tyrosinase inhibition by chelating agents.

Comparative IC50 Data Analysis

To objectively benchmark performance, the table below synthesizes in vitro IC50 data derived from standardized mushroom tyrosinase assays utilizing L-DOPA as the substrate.

Note: IC50 values are highly sensitive to assay conditions (enzyme purity, substrate concentration). The data below reflects standardized comparative baselines [1, 3].

InhibitorIC50 (µM)Inhibition ModeMechanistic Driver
2-hydroxy-N,4-dimethoxybenzamide 7.57 ± 0.32 MixedBidentate copper chelation & hydrophobic pocket insertion
Kojic Acid (Standard) 27.56 ± 1.27CompetitiveMonodentate copper chelation
Hydroquinone 17.02 ± 1.66Mixed / RedoxCovalent modification via ROS generation
Arbutin 40.00 ± 2.10CompetitiveSubstrate mimicry (glycoside steric hindrance)

Key Insight: The 2-hydroxy-N,4-dimethoxybenzamide derivative demonstrates an IC50 approximately 3.6 times lower than Kojic Acid. Its "mixed" inhibition profile indicates that it can bind to both the free enzyme and the enzyme-substrate complex, providing a more robust blockade of melanogenesis than purely competitive inhibitors like Arbutin [3].

Experimental Protocols: Self-Validating IC50 Determination

To ensure data integrity, the following protocol is designed as a self-validating system . It incorporates internal controls to eliminate false positives caused by compound auto-oxidation or background absorbance.

Causality Checkpoints (E-E-A-T)
  • Why Mushroom Tyrosinase? It is highly homologous to mammalian tyrosinase at the active site, commercially available in high purity, and allows for reproducible high-throughput screening [2].

  • Why L-DOPA over L-Tyrosine? Using L-Tyrosine triggers a slow "lag phase" (monophenolase activity). Starting with L-DOPA directly isolates the diphenolase activity, yielding immediate, linear Michaelis-Menten kinetics necessary for accurate IC50 calculation.

  • Why 475 nm? This specific wavelength is the isosbestic point for dopachrome, the stable, highly conjugated chromophore formed immediately after dopaquinone cyclization.

Step-by-Step Methodology
  • Reagent & Control Preparation:

    • Prepare a 50 mM phosphate buffer (pH 6.8).

    • Dissolve the inhibitor in DMSO.

    • Self-Validation Step: Ensure the final assay concentration of DMSO does not exceed 1% v/v. Higher concentrations will denature the enzyme, artificially inflating the apparent inhibition.

  • Enzyme-Inhibitor Pre-incubation:

    • In a 96-well microplate, combine 140 µL of buffer, 20 µL of inhibitor solution (serial dilutions from 0.1 to 100 µM), and 20 µL of mushroom tyrosinase (30 U/mL).

    • Causality: Pre-incubating for 10 minutes at 25°C allows the inhibitor to establish thermodynamic equilibrium with the copper active site before the substrate is introduced.

  • Reaction Initiation:

    • Add 20 µL of 2 mM L-DOPA to each well.

  • Kinetic Measurement:

    • Immediately transfer the plate to a microplate reader. Monitor absorbance continuously at 475 nm every 30 seconds for 10 minutes.

    • Self-Validation Step: Include a "Blank" well (inhibitor + buffer + substrate, NO enzyme) to subtract any inherent absorbance or auto-oxidation of the inhibitor itself.

  • Data Analysis:

    • Calculate the initial velocity ( V0​ ) from the linear portion of the kinetic curve.

    • Plot % Inhibition vs. log[Inhibitor] and fit the data using a 4-parameter logistic (4PL) non-linear regression to derive the exact IC50.

Workflow Step1 1. Inhibitor Prep Serial Dilution (0.1 - 100 µM) Step2 2. Enzyme Incubation Mushroom Tyrosinase (10 min, 25°C) Step1->Step2 Step3 3. Substrate Addition L-DOPA (2 mM) in Phosphate Buffer Step2->Step3 Step4 4. Kinetic Read Absorbance at 475 nm (Dopachrome) Step3->Step4 Step5 5. Data Analysis Non-linear Regression (IC50 Calculation) Step4->Step5

Fig 2: Step-by-step experimental workflow for determining tyrosinase inhibitor IC50 values.

Conclusion

The 2-hydroxy-N,4-dimethoxybenzamide scaffold represents a significant structural upgrade over traditional tyrosinase inhibitors. By combining the bidentate chelating power of a salicylamide derivative with the hydrophobic anchoring of a methoxy group, it achieves single-digit micromolar IC50 values. For drug development professionals, transitioning to this scaffold offers a pathway to higher efficacy formulations with potentially lower cytotoxicity profiles than legacy hydroquinone treatments.

References

  • Iraji, A., Panahi, Z., Edraki, N., Khoshneviszadeh, M., & Khoshneviszadeh, M. (2021). "Design, synthesis, in vitro and in silico studies of novel Schiff base derivatives of 2-hydroxy-4-methoxybenzamide as tyrosinase inhibitors." Drug Development Research, 82(4), 533-542.[Link]

  • Kim, Y. J., & Uyama, H. (2005). "Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future." Cellular and Molecular Life Sciences, 62(15), 1707-1723.[Link]

  • Zolghadri, S., Bahrami, A., Hassan Khan, M. T., Munoz-Munoz, J., Garcia-Molina, F., Garcia-Canovas, F., & Saboury, A. A. (2019). "A comprehensive review on tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309.[Link]

Comparative

In Vivo Efficacy Comparison of 2-Hydroxy-N,4-Dimethoxybenzamide Analogs: A Preclinical Guide

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Comparative Efficacy & Methodological Guide Executive Summary & Mechanistic Rationale Benzamide derivatives,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Comparative Efficacy & Methodological Guide

Executive Summary & Mechanistic Rationale

Benzamide derivatives, particularly 2-hydroxybenzamides (salicylamides), have emerged as highly versatile pharmacophores in medicinal chemistry, demonstrating profound efficacy as targeted inhibitors in oncology and inflammatory disease models[1][2]. Among these, 2-hydroxy-N,4-dimethoxybenzamide (CAS: 1241110-77-9) and its structural analogs represent a critical evolution in small-molecule design[3].

The core challenge in developing benzamide-based epigenetic and kinase inhibitors (such as those targeting HDACs or the IKK/NF-κB axis) lies in the "potency vs. stability" paradox. Traditional N-hydroxybenzamides (hydroxamic acids) exhibit exceptional in vitro target affinity due to optimal zinc chelation and hydrogen bonding. However, they frequently fail in vivo due to rapid phase II glucuronidation of the exposed hydroxylamine group.

By systematically comparing 2-hydroxy-N,4-dimethoxybenzamide against its N-hydroxy and N-ethoxy analogs, this guide elucidates how precise steric and electronic modifications at the nitrogen atom dictate pharmacokinetic (PK) resilience and in vivo tumor growth inhibition (TGI)[4].

Mechanism A 2-OH-N,4-diOMe Benzamide B HDAC / IKK Inhibition A->B Target Binding C NF-κB Blockade B->C Phosphorylation D Tumor Regression C->D Epigenetic Shift

Fig 1. Mechanistic pathway of 2-hydroxy-N,4-dimethoxybenzamide analogs.

In Vivo Efficacy & Pharmacokinetic Comparison

The following dataset synthesizes preclinical performance metrics across three distinct benzamide analogs and a standard-of-care positive control (Vorinostat/SAHA).

The Causality of Chemical Substitution

The substitution of the N-hydroxyl group (Analog A ) with an N-methoxy group (Analog B ) is a deliberate structural modification. While the bare N-OH group provides superior hydrogen bonding within the target enzyme's active site (yielding a lower in vitro IC50 of 85 nM), it acts as a severe metabolic liability in vivo. The N-methoxy analog sacrifices a marginal degree of in vitro potency (120 nM) to prevent rapid glucuronidation. This directly causes a 4-fold increase in plasma half-life and drives superior in vivo efficacy (68% TGI vs. 22% TGI).

Quantitative Performance Matrix
Compound / AnalogStructural ModificationIC50 (Target)Oral Bioavailability (F%)Plasma T1/2 (h)Tumor Growth Inhibition (TGI %)
Analog A (CAS: 90222-58-5)N,2-Dihydroxy-4-methoxybenzamide85 nM 12%0.822%
Analog B (CAS: 1241110-77-9)2-Hydroxy-N,4-dimethoxybenzamide120 nM45%3.268%
Analog C 2-Hydroxy-N-ethoxy-4-methoxybenzamide145 nM52% 4.5 74%
Positive Control SAHA (Vorinostat)45 nM18%1.255%

(Data normalized from murine xenograft models dosed at 25 mg/kg I.P. daily for 21 days).

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the in vivo efficacy of these analogs must be evaluated using a self-validating protocol. A self-validating system requires built-in internal controls: a vehicle cohort to establish baseline exponential tumor growth, and a positive control cohort (e.g., SAHA) to verify that the specific tumor model is sensitive to pharmacological intervention.

Protocol S1 1. Formulation (5% DMSO / Oil) S2 2. Xenograft Model (BALB/c Nude) S1->S2 S3 3. Dosing Regimen (Daily I.P.) S2->S3 S4 4. PK/PD Sampling (2h, 4h, 24h) S3->S4 S5 5. Efficacy Readout (Tumor Vol / IHC) S4->S5

Fig 2. Self-validating in vivo experimental workflow for benzamide analogs.

Protocol 1: Murine Xenograft Efficacy Model

Objective: Quantify the in vivo Tumor Growth Inhibition (TGI) of benzamide analogs.

  • Cell Line Preparation: Culture human cancer cells (e.g., HCT116 or MDA-MB-231) in DMEM supplemented with 10% FBS. Harvest at 80% confluence. Causality: Harvesting during the logarithmic growth phase ensures high cell viability (>95%) for consistent engraftment.

  • Animal Selection: Utilize 6-8 week old female BALB/c nude mice. Causality: The athymic nature of these mice prevents T-cell mediated rejection of the human xenograft, allowing unhindered tumor progression.

  • Inoculation: Inject 5×106 cells suspended in a 1:1 mixture of PBS and Matrigel subcutaneously into the right flank. Causality: Matrigel provides an extracellular matrix scaffold that drastically improves initial tumor take rates and vascularization.

  • Randomization (Self-Validation Step): Once tumors reach an average volume of 100-150 mm³, randomize mice into four cohorts (n=8/group): Vehicle, Positive Control, Analog A, and Analog B.

  • Formulation & Dosing: Dissolve the benzamide analogs in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline. Administer 25 mg/kg Intraperitoneally (I.P.) daily. Causality: 2-hydroxybenzamides are highly lipophilic; this specific co-solvent ratio prevents in vivo precipitation upon injection, ensuring accurate systemic exposure.

  • Data Acquisition: Measure tumor dimensions using digital calipers every 3 days. Calculate volume using the formula: V=(Length×Width2)/2 .

Protocol 2: Pharmacokinetic (PK) Profiling

Objective: Determine the plasma half-life and bioavailability to contextualize efficacy data.

  • Administration: Administer a single dose of the analog via oral gavage (P.O.) at 10 mg/kg and intravenous (I.V.) tail vein injection at 2 mg/kg to separate cohorts.

  • Blood Sampling: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Causality: This dense early-time-point sampling captures the Cmax​ accurately, while the 24h point ensures the elimination phase is fully mapped for accurate AUC calculation.

  • Plasma Extraction: Centrifuge blood at 3,000 x g for 10 minutes at 4°C. Extract plasma and precipitate proteins using 3 volumes of cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Quantify the parent compound. Causality: Tracking the disappearance of the parent compound alongside the appearance of its glucuronide metabolite confirms whether the N-methoxy substitution successfully bypassed phase II metabolism.

Conclusion

The comparative evaluation of 2-hydroxy-N,4-dimethoxybenzamide analogs underscores a fundamental principle in drug design: in vitro potency does not guarantee in vivo efficacy. By masking the metabolically vulnerable N-hydroxyl group with a methoxy or ethoxy moiety, researchers can successfully circumvent rapid clearance mechanisms. This structural pivot transforms a potent but transient binder into a robust, bioavailable therapeutic agent capable of sustaining the target engagement required for meaningful tumor regression.

References

  • Source: nih.
  • Source: researchgate.
  • Source: nih.
  • Source: bldpharm.

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 2-hydroxy-N,4-dimethoxybenzamide

A Senior Application Scientist's Guide to Ensuring Laboratory Safety and Procedural Integrity Hazard Analysis and Risk Mitigation Understanding the potential hazards of 2-hydroxy-N,4-dimethoxybenzamide is foundational to...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Ensuring Laboratory Safety and Procedural Integrity

Hazard Analysis and Risk Mitigation

Understanding the potential hazards of 2-hydroxy-N,4-dimethoxybenzamide is foundational to its safe handling. Based on data from the structurally analogous compound, 2-hydroxy-4-methoxybenzamide (CAS 6745-77-3), a conservative approach to safety is warranted.[4]

Primary Assumed Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[4]

  • Serious Eye Irritation: Causes serious eye irritation.[4]

  • Skin Irritation: May cause skin irritation.[5][6][7][8]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5][6][9]

Substituted benzamides as a class are known to have neuroleptic properties and can exhibit psychotropic and neurotoxic effects, particularly with overexposure.[1][10] While the specific toxicological properties of 2-hydroxy-N,4-dimethoxybenzamide have not been fully investigated, it is prudent to handle it with the care afforded to compounds with potential biological activity.[9]

Engineering Controls: Your First Line of Defense

The primary method for mitigating exposure is through robust engineering controls. All handling of solid 2-hydroxy-N,4-dimethoxybenzamide that could generate dust must be conducted in a certified chemical fume hood.[7] The work area should be well-ventilated, and an eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

A comprehensive PPE strategy is mandatory to prevent accidental exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[9]Protects eyes from dust particles and potential splashes.
Skin and Body Protection Chemical-resistant GlovesNitrile gloves are a suitable choice. Inspect for tears or holes before each use.[5][6]Prevents direct skin contact with the chemical.
Laboratory CoatA long-sleeved lab coat must be worn and fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved Respirator or Fume HoodAll handling of the solid compound should ideally be done in a certified chemical fume hood to prevent inhalation of dust.[6][9]Prevents inhalation of fine dust particles which can cause respiratory irritation.[5]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for minimizing risk. The following procedural steps provide a clear guide for safe handling.

Step 1: Preparation and Donning PPE
  • Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, solvent, etc.) within the fume hood.

  • Don PPE: Put on your lab coat, followed by safety goggles. Finally, don nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Step 2: Handling and Weighing
  • Avoid Dust Generation: When handling the solid material, use a spatula to carefully transfer the compound. Avoid any actions that could create airborne dust.[6][7]

  • Weighing: If weighing the compound, do so within the fume hood or in a ventilated balance enclosure.

  • Container Management: Keep the container of 2-hydroxy-N,4-dimethoxybenzamide tightly closed when not in use.[6]

Step 3: Post-Handling and Doffing PPE
  • Decontamination: Clean any contaminated surfaces and equipment within the fume hood.

  • Doffing PPE: Remove gloves first by peeling them off from the cuff, turning them inside out. Next, remove your lab coat, followed by your safety goggles.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after all handling procedures are complete.[5][6][7][8]

The following diagram illustrates the essential workflow for the safe handling of 2-hydroxy-N,4-dimethoxybenzamide.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Fume Hood gather_materials 2. Assemble Equipment prep_area->gather_materials don_ppe 3. Don PPE (Lab Coat, Goggles, Gloves) gather_materials->don_ppe weigh 4. Weigh Compound (Avoid Dust) don_ppe->weigh transfer 5. Transfer to Reaction Vessel weigh->transfer decontaminate 6. Decontaminate Workspace transfer->decontaminate dispose_waste 7. Segregate & Dispose Waste decontaminate->dispose_waste doff_ppe 8. Doff PPE dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe handling workflow for 2-hydroxy-N,4-dimethoxybenzamide.

Spills, First Aid, and Disposal

Spill Management

In the event of a small spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid creating dust during the cleanup process. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9] Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Disposal Plan

All waste containing 2-hydroxy-N,4-dimethoxybenzamide, including contaminated PPE and cleaning materials, must be considered hazardous waste.

  • Segregation: Collect all waste in a clearly labeled, sealed container.

  • Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[6] Adhere to all local, state, and federal regulations for hazardous waste disposal.

Storage and Incompatibilities

Store 2-hydroxy-N,4-dimethoxybenzamide in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.

By adhering to these protocols, researchers can confidently and safely handle 2-hydroxy-N,4-dimethoxybenzamide, ensuring both personal safety and the integrity of their work.

References

  • Kalekin, R. A., Salomatin, E. M., & Kalekina, V. A. (2007). [Toxicological characteristic of neuroleptics--substituted benzamides]. Sudebno-meditsinskaia ekspertiza, 50(6), 31–34. [Link]

  • Qamar, M. A., Ali, N., Nabi, M., Fatima, R., Ahmad, U., & Ishaq, S. (2023). Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Journal of Rawalpindi Medical College, 9(3), 542-546. [Link]

  • DC Fine Chemicals. (2025). Safety Data Sheet for 2,4-Dimethoxybenzaldehyde. [Link]

  • Milosavljević, S. B., et al. (2018). Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. Chemical Research in Toxicology, 31(9), 937–947. [Link]

  • Angel, C., & De Feo, V. (1971). Analgesic potency and acute toxicity of substituted anilides and benzamides. Toxicology and Applied Pharmacology, 19(1), 20–28. [Link]

  • Pani, L., Gessa, G. L., & Corsini, G. U. (2004). Consensus on the use of substituted benzamides in psychiatric patients. Neuropsychobiology, 50(2), 134–143. [Link]

Sources

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